Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJFINHRLBJIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476431 | |
| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147269-67-8 | |
| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is a heterocyclic compound that embodies the convergence of two key pharmacophores: the pyridinone core and the benzyl carbamate functional group. The pyridinone moiety is a "privileged structure," frequently found in a wide array of biologically active compounds, including antiviral and anticancer agents.[1] The benzyl carbamate group, often used as a protecting group for amines in organic synthesis, also plays a crucial role in the development of pharmaceutical intermediates, notably in the synthesis of HIV-integrase inhibitors.[2] This guide provides a comprehensive overview of the molecular structure, nomenclature, physicochemical properties, a plausible synthetic route, and the potential applications of this compound, grounded in established chemical principles.
Molecular Structure and Nomenclature
The structural architecture of this compound features a central 2-pyridone ring substituted at the 3-position with a carbamate linkage to a benzyl group.
Molecular Formula: C₁₃H₁₂N₂O₃[3][4]
Molecular Weight: 244.25 g/mol [3][4]
IUPAC Name: benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate[3]
Canonical SMILES: C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O[3]
The molecule's three-dimensional conformation is critical to its potential biological activity, with the rotational freedom of the benzyl and carbamate groups allowing for various spatial arrangements.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing factors such as solubility, stability, and bioavailability. While extensive experimental data for this specific molecule is not widely published, a compilation of predicted and available data is presented below.
| Property | Value | Source |
| Melting Point | 175-178 °C | [5] |
| Boiling Point | 474.3 ± 45.0 °C (Predicted) | [3][5] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [3][5] |
| pKa | 8.52 ± 0.20 (Predicted) | [4][5] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 4 | [4] |
-
¹H NMR: Expected signals would include aromatic protons from the benzyl and pyridinone rings, a methylene singlet for the benzylic protons, and broad singlets for the N-H protons of the carbamate and the pyridinone.
-
¹³C NMR: Characteristic peaks would correspond to the carbonyl carbons of the carbamate and the pyridinone, aromatic carbons, and the benzylic methylene carbon.
-
FTIR: Key vibrational bands would be observed for the N-H stretching of the amide and carbamate, C=O stretching of the carbonyl groups, and C-N and C-O stretching.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 244.0848, corresponding to the exact mass of the molecule.
Synthesis Protocol
Synthesis of 3-Aminopyridin-2(1H)-one (Precursor)
The synthesis of 3-aminopyridin-2(1H)-one can be achieved through various methods. One common approach involves the reduction of a corresponding nitro-substituted pyridinone.
References
A Comprehensive Technical Guide to the Synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
This guide provides an in-depth exploration of the synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, a valuable intermediate in pharmaceutical research.[1] We will delve into the underlying chemical principles, a detailed experimental protocol, safety considerations, and data interpretation, offering a holistic view for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS 147269-67-8) is a carbamate derivative of 3-aminopyridin-2(1H)-one.[2] Carbamates are a class of organic compounds that feature prominently in medicinal chemistry and drug design due to their diverse biological activities and their role as key structural motifs in many approved drugs.[3][4] The synthesis of this specific carbamate provides a crucial building block for the development of more complex molecules, particularly in the pursuit of novel therapeutic agents. This guide will focus on a common and effective method for its preparation: the N-acylation of 3-aminopyridin-2(1H)-one using benzyl chloroformate.
Reaction Overview and Mechanism
The core of this synthesis is an N-acylation reaction.[5] In this process, the amino group of 3-aminopyridin-2(1H)-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme:
The mechanism involves the nucleophilic attack of the amine on the benzyl chloroformate, followed by the elimination of a chloride ion. The base plays a crucial role in deprotonating the resulting positively charged intermediate, yielding the final carbamate product.
Safety and Handling
Chemical Safety is paramount in any synthetic procedure. The following table summarizes the key hazards associated with the reactants.
| Compound | CAS Number | Key Hazards |
| 3-Aminopyridin-2(1H)-one | 33630-99-8 | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] |
| Benzyl Chloroformate | 501-53-1 | Fatal if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. Corrosive to metals. Very toxic to aquatic life.[8][9][10] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[11][12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[8][11]
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[12]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If vapors or aerosols are generated, a respirator may be required.[9]
Handling Precautions:
-
Benzyl Chloroformate: This reagent is highly corrosive and toxic.[10] It should be handled with extreme care in a fume hood. Avoid contact with skin, eyes, and clothing.[8][11] It is also moisture-sensitive and should be stored under an inert atmosphere.[11]
-
3-Aminopyridin-2(1H)-one: Avoid breathing dust.[7] Prevent contact with skin and eyes.[7]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
3-Aminopyridin-2(1H)-one
-
Benzyl chloroformate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Workflow Diagram:
A visual representation of the synthesis workflow.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridin-2(1H)-one (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled and stirring reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data and Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Expected Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O₃[13] |
| Molecular Weight | 244.25 g/mol [13] |
| Appearance | Typically an off-white to pale yellow solid. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group and the pyridinone ring, as well as a singlet for the benzylic CH₂ group and a broad singlet for the NH proton of the carbamate.
-
¹³C NMR: The carbon NMR will display signals for the carbonyl carbons of the carbamate and the pyridinone, as well as the aromatic and aliphatic carbons.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
Conclusion
The synthesis of this compound from 3-aminopyridin-2(1H)-one is a straightforward yet crucial transformation for the generation of valuable pharmaceutical intermediates. By understanding the reaction mechanism, adhering to strict safety protocols, and employing a well-defined experimental procedure, researchers can reliably produce this compound for further applications in drug discovery and development. The versatility of the carbamate functional group ensures that this building block will continue to be of significant interest in the field of medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. chemos.de [chemos.de]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Page loading... [wap.guidechem.com]
Physicochemical properties of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
An In-depth Technical Guide Physicochemical Profile of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Abstract
This compound, a molecule incorporating a medicinally significant 2-pyridone scaffold and a versatile benzyl carbamate protecting group, represents a key intermediate in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug discovery, process development, and materials science. This guide provides an in-depth analysis of the core physicochemical parameters of this compound, blending computational predictions with detailed, field-proven experimental protocols for empirical validation. We will explore its structural features, solubility, acidity, lipophilicity, and chemical stability, offering researchers and drug development professionals a foundational dataset and the methodological framework necessary for its successful integration into their research endeavors.
Core Molecular Profile and Structural Insights
This compound (CAS No. 147269-67-8) is an organic compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol .[1][2][3] Its structure is characterized by three key functional domains:
-
A 2-Pyridone Core: This heterocyclic system is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[4][5]
-
A Carbamate Linker: This functional group connects the pyridone ring to the benzyl moiety.
-
A Benzyl Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, removable under specific conditions, making the parent amine available for further synthetic transformations.[6]
The interplay between these groups dictates the molecule's overall chemical behavior and physical properties.
| Identifier | Value | Source |
| CAS Number | 147269-67-8 | [1][7] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [1][3] |
| Molecular Weight | 244.25 g/mol | [2][3] |
| IUPAC Name | This compound | [7] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | [1][3] |
| InChI Key | MAJFINHRLBJIQL-UHFFFAOYSA-N | [7] |
In Silico Physicochemical Predictions: A First Look
Before embarking on empirical testing, computational models provide valuable, time-efficient estimations of a molecule's properties. These predictions are foundational for designing experiments and anticipating a compound's behavior in biological systems.
| Predicted Property | Value | Implication for Drug Development |
| pKa | 8.52 ± 0.20 | Indicates a weakly acidic proton, likely the pyridone N-H, suggesting the molecule will be predominantly neutral at physiological pH.[3] |
| XLogP3-AA | 1.5 | Suggests moderate lipophilicity, balancing aqueous solubility with membrane permeability.[3] |
| Topological Polar Surface Area (TPSA) | 67.4 Ų | Predicts good potential for oral bioavailability and cell membrane permeation (typically <140 Ų).[3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 4 | Indicates a degree of conformational flexibility, which can be important for binding to biological targets.[3] |
| Physical Form | Solid | [7] |
These in silico results position this compound as a "drug-like" molecule according to general guidelines like Lipinski's Rule of Five, underscoring the need for rigorous experimental verification.
Methodologies for Experimental Characterization
As a Senior Application Scientist, my experience dictates that predicted values must be substantiated by robust experimental data. The following sections detail the necessary workflows and self-validating protocols to empirically define the physicochemical profile of the title compound.
Synthesis and Structural Verification Workflow
The quality of all subsequent data hinges on the purity and confirmed identity of the starting material. A plausible synthetic route involves the reaction of 3-amino-2(1H)-pyridinone with benzyl chloroformate. The subsequent analytical workflow is crucial for validation.
Caption: Synthesis and Analytical Verification Workflow.
Protocol 1: Structural and Purity Analysis
-
Rationale: This multi-technique approach ensures an unambiguous confirmation of the molecular structure and establishes a purity baseline for all subsequent experiments.
-
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Validation: A single, sharp peak accounting for >95% of the total integrated area confirms sample purity.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Procedure: Introduce the sample via direct infusion or LC-MS.
-
Validation: Observe the protonated molecular ion [M+H]⁺ at m/z 245.09, confirming the molecular weight of 244.25 g/mol .
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).
-
¹H NMR: Expect signals corresponding to the benzyl protons (aromatic region ~7.3 ppm, CH₂ ~5.1 ppm) and the pyridinone ring protons, as well as two distinct N-H signals (carbamate and pyridone).
-
¹³C NMR: Expect signals for all 13 unique carbon atoms, including two carbonyl carbons (carbamate and pyridone).
-
Validation: The observed chemical shifts, splitting patterns, and integrations must be fully consistent with the proposed structure.
-
-
Aqueous Solubility (Shake-Flask Method)
-
Causality: Aqueous solubility is a critical determinant of bioavailability and is essential for designing in vitro assays and formulations. The shake-flask method, though traditional, remains the gold standard for its reliability.
-
Methodology:
-
Prepare a supersaturated solution by adding an excess of the compound (~5-10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the aliquot with the mobile phase and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Acidity Constant (pKa) by UV-Metric Titration
-
Causality: The pKa value defines the ionization state of a molecule at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. UV-metric titration is a highly sensitive method suitable for compounds with a chromophore, like the pyridone ring.
-
Methodology:
-
Prepare a stock solution of the compound in a co-solvent (e.g., methanol) and dilute it into an aqueous buffer to a final concentration of ~50 µM.
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) at a series of precise pH values, typically spanning a range of pH 2 to pH 12.
-
The pyridone N-H proton is expected to be acidic. As the pH increases past the pKa, the molecule will deprotonate, causing a shift in the UV absorbance spectrum (a bathochromic or hypsochromic shift).
-
Plot the absorbance at a specific wavelength (where the change is maximal) against pH.
-
The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. This value should be compared to the predicted pKa of 8.52.[3]
-
Lipophilicity (LogD) by HPLC
-
Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross cell membranes. A chromatographic approach offers a rapid and reliable alternative to the traditional shake-flask method.
-
Methodology:
-
System: A reverse-phase HPLC system with a C18 or C8 column.
-
Mobile Phase: An isocratic mobile phase of methanol/water or acetonitrile/water at varying ratios. The aqueous phase should be buffered to a relevant pH (e.g., 7.4 for LogD₇.₄).
-
Procedure:
-
Inject a series of standard compounds with known LogP values to create a calibration curve.
-
Inject the test compound and measure its retention time (t_R).
-
Calculate the capacity factor, k', using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
-
Validation: Plot the known LogP values of the standards against their calculated log(k') values. The LogP/LogD of the test compound is determined by interpolating its log(k') value onto this linear calibration curve.
-
Chemical Stability (Forced Degradation Workflow)
-
Causality: Assessing chemical stability is vital for determining appropriate storage conditions and predicting shelf-life. Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways.
-
Methodology:
-
Prepare solutions of the compound (~1 mg/mL) in separate vials under the following conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
-
Incubate the vials at a controlled temperature (e.g., 40-60°C).
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute for HPLC analysis.
-
Use the HPLC method from Protocol 1 to monitor the disappearance of the parent peak and the appearance of any new degradation peaks.
-
Analysis: The primary expected degradation pathway is the hydrolysis of the carbamate bond under both acidic and basic conditions, yielding 3-amino-2(1H)-pyridinone, benzyl alcohol, and CO₂. LC-MS can be used to confirm the identity of major degradants.
-
Caption: Workflow for Forced Degradation Studies.
Conclusion
This compound presents a physicochemical profile consistent with that of a promising lead-like molecule or a versatile synthetic intermediate. Its predicted moderate lipophilicity and favorable polar surface area suggest good potential for membrane permeability. The weakly acidic nature of the pyridone ring (predicted pKa ~8.5) implies it will exist in its neutral form under most physiological conditions. However, its carbamate linkage presents a potential liability to hydrolysis, a critical factor for consideration in formulation and storage, with recommended conditions being sealed, dry, and refrigerated storage.[7]
The experimental protocols detailed in this guide provide a comprehensive framework for moving beyond prediction to empirical fact. By systematically applying these methods, researchers can generate the high-quality, reliable data necessary to confidently advance their projects, whether in the synthesis of complex target molecules or the development of novel therapeutic agents.
References
- 1. americanelements.com [americanelements.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 7. This compound | 147269-67-8 [sigmaaldrich.com]
Spectroscopic Data of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this guide synthesizes information from established spectroscopic principles and available data on its key structural precursors. This approach provides a robust framework for the characterization and verification of this compound.
Introduction and Molecular Structure
This compound (CAS No. 147269-67-8) possesses a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol . Its structure integrates a 2-pyridone heterocycle with a benzyl carbamate moiety, making it a potential scaffold in medicinal chemistry. The 2-pyridone ring is a common motif in various biologically active compounds, and the benzyl carbamate group serves as a key protecting group in organic synthesis.
Plausible Synthetic Pathway
A likely and efficient synthetic route to this compound involves the Curtius rearrangement of 2-oxo-1,2-dihydropyridine-3-carboxylic acid. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate. The subsequent trapping of this highly reactive isocyanate with benzyl alcohol yields the target benzyl carbamate.
Caption: Plausible synthetic pathway via Curtius rearrangement.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 2-pyridone ring, the benzyl group, and the carbamate N-H.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyridone N-H | ~11-13 | Broad Singlet | 1H | The chemical shift can be highly variable and concentration-dependent. |
| Carbamate N-H | ~8-9 | Broad Singlet | 1H | The chemical shift is influenced by hydrogen bonding and solvent. |
| Phenyl Protons (C₆H₅) | ~7.3-7.5 | Multiplet | 5H | A complex multiplet arising from the aromatic protons of the benzyl group. |
| Pyridone H-4, H-5, H-6 | ~6.0-7.5 | Multiplets | 3H | The exact shifts and coupling patterns depend on the substitution. Based on data for 3-amino-2-hydroxypyridine, expect signals in this region.[1] |
| Benzylic Protons (CH₂) | ~5.1-5.2 | Singlet | 2H | A characteristic singlet for the methylene protons adjacent to the phenyl ring and the carbamate oxygen.[2] |
Reference Data: 3-Amino-2-hydroxypyridine A reported ¹H NMR spectrum of the precursor 3-amino-2-hydroxypyridine in CD₃OD shows multiplets at δ 6.78-6.73 (2H) and a triplet at δ 6.23 (1H).[1]
Reference Data: Benzyl Carbamate For the benzyl carbamate functional group, the benzylic protons typically appear as a singlet around δ 5.108 ppm, and the phenyl protons as a multiplet between δ 7.391-7.559 ppm.[2]
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Pyridone C=O | ~160-165 | The carbonyl carbon of the 2-pyridone ring. |
| Carbamate C=O | ~155-157 | The carbonyl carbon of the benzyl carbamate group. |
| Phenyl C (ipso) | ~136-138 | The quaternary carbon of the phenyl ring attached to the benzylic group. |
| Phenyl CH | ~127-129 | Aromatic carbons of the benzyl group. |
| Pyridone C-3 | ~120-130 | The carbon bearing the carbamate group. |
| Pyridone C-4, C-5, C-6 | ~100-140 | The chemical shifts of the other pyridone carbons. |
| Benzylic CH₂ | ~66-68 | The benzylic carbon of the benzyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Pyridone) | ~3100-3000 | Medium, Broad | Characteristic of N-H stretching in the pyridone ring. |
| N-H Stretch (Carbamate) | ~3400-3300 | Medium | A relatively sharp peak for the carbamate N-H.[2] |
| C-H Stretch (Aromatic) | ~3100-3000 | Medium | |
| C=O Stretch (Pyridone) | ~1650-1680 | Strong | The lactam carbonyl of the 2-pyridone ring. |
| C=O Stretch (Carbamate) | ~1725-1685 | Strong | The urethane carbonyl stretch is a prominent feature.[2] |
| N-H Bend (Carbamate) | ~1620-1590 | Medium | [2] |
| C-N Stretch (Carbamate) | ~1350-1200 | Medium | [2] |
| C-O Stretch (Carbamate) | ~1250-1000 | Strong |
Reference Data: Benzyl Carbamate The IR spectrum of benzyl carbamate shows characteristic absorptions for N-H stretching (3422-3332 cm⁻¹), C=O stretching (1694 cm⁻¹), N-H bending (1610 cm⁻¹), and C-N stretching (1346 cm⁻¹).[2]
Reference Data: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid For the carboxylic acid precursor, a broad O-H stretch from 3300-2500 cm⁻¹, a C=O stretch from 1760-1690 cm⁻¹, and a C-O stretch from 1320-1210 cm⁻¹ would be expected.[3]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
| Analysis | Expected Result | Notes |
| Molecular Ion (M⁺) | m/z 244 | The molecular ion peak corresponding to the molecular weight of the compound. |
| [M+H]⁺ | m/z 245 | The protonated molecular ion, commonly observed in techniques like ESI. |
| Key Fragments | m/z 91 (Tropylium ion) | A very common and stable fragment from the benzyl group. |
| m/z 108 | Loss of the benzyl group. | |
| m/z 135 | Fragment corresponding to the 3-isocyanato-2-pyridone moiety. |
Reference Data: 3-Amino-2-hydroxypyridine The [M+H]⁺ ion for 3-amino-2-hydroxypyridine is reported at m/z 111.1.[1]
Experimental Protocols
NMR Spectroscopy
Caption: Workflow for NMR spectroscopy.
IR Spectroscopy
Caption: Workflow for ATR-FTIR spectroscopy.
Mass Spectrometry
Caption: Workflow for ESI-Mass Spectrometry.
Conclusion
This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By leveraging experimental data from its key precursors and established spectroscopic principles, researchers can confidently identify and characterize this compound. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy in experimental work.
References
The Pyridinone Scaffold: A Privileged Motif Driving Modern Drug Discovery
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
Pyridinone derivatives represent a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to their versatile physicochemical properties and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the pyridinone core in drug discovery, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental structural features that underpin its success, navigate its diverse therapeutic applications from oncology to infectious diseases, and provide detailed, field-proven experimental protocols for evaluating its biological activity. The narrative emphasizes the causality behind experimental design and structure-activity relationships (SAR), offering a robust framework for the rational design of next-generation pyridinone-based therapeutics.
The Pyridinone Core: A Profile of a Privileged Scaffold
Pyridinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group.[1] They exist primarily in two isomeric forms, 2-pyridinone and 4-pyridinone, which are favored over their hydroxypyridine tautomers under physiological conditions.[2][3] This structural feature is central to their utility in drug design.
The significance of the pyridinone scaffold lies in its unique combination of properties:
-
Hydrogen Bonding Capability : The pyridone ring possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen), enabling potent and specific interactions with biological targets.[2][4]
-
Bioisosteric Versatility : Pyridinones serve as effective bioisosteres for amides, phenols, pyridines, and other heterocyclic rings.[4] This allows medicinal chemists to modulate properties like lipophilicity, aqueous solubility, and metabolic stability while retaining or enhancing biological activity.[2][4]
-
Synthetic Tractability : Well-established condensation reactions provide feasible and versatile synthetic routes, allowing for systematic derivatization at multiple positions to explore structure-activity relationships (SAR).[1]
These characteristics have led to the successful development of numerous FDA-approved drugs containing the pyridinone moiety, cementing its importance in the pharmaceutical landscape.[1][5]
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
Potential Therapeutic Targets of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: A Hypothesis-Driven Framework for Target Identification and Validation
An In-Depth Technical Guide
Abstract: Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is a synthetic organic compound whose therapeutic potential remains unexplored. An analysis of its core structures—a 2-oxo-1,2-dihydropyridine nucleus and a benzyl carbamate side chain—provides a rational basis for hypothesizing its interaction with key pathological targets. The 2-oxo-pyridine scaffold is prevalent in compounds exhibiting potent anticancer activity, suggesting potential interactions with oncogenic kinases and apoptosis regulators. Concurrently, the carbamate moiety is a well-established pharmacophore for cholinesterase inhibition, pointing towards applications in neurodegenerative disorders. This guide presents a hypothesis-driven framework for the systematic investigation of this molecule. We delineate potential therapeutic targets in oncology (PIM1 kinase, Survivin, EGFR, VEGFR-2) and neurodegeneration (Acetylcholinesterase), providing detailed, field-proven experimental protocols for target validation, from initial in silico screening and biochemical assays to cell-based functional analyses. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this compound.
Introduction: Deconstructing this compound
The quest for novel therapeutic agents often begins with the synthesis of new chemical entities. This compound represents such an entity, for which no biological activity has been formally documented. However, the principles of medicinal chemistry allow for rational hypothesis generation based on structural analogy. The molecule can be dissected into two key pharmacophoric fragments:
-
The 2-Oxo-1,2-dihydropyridine Core: This heterocyclic system is a privileged scaffold in medicinal chemistry. Numerous derivatives have been reported to possess a wide range of biological activities, most notably as anticancer agents.[1] Studies on structurally related 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have demonstrated significant cytotoxicity against human cancer cell lines.[2][3] Molecular docking studies of these analogs suggest potential interactions with high-value oncology targets, including PIM1 kinase and Survivin.[2][3][4] Furthermore, the broader class of 2-oxo-pyridine derivatives has been investigated as inhibitors of critical receptor tyrosine kinases like EGFR and VEGFR-2.[5]
-
The Benzyl Carbamate Moiety: Carbamates are a cornerstone of drug design, valued for their chemical stability and ability to mimic peptide bonds.[6] The benzyl carbamate group, specifically, is well-known in synthetic chemistry as the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[7][8] Critically, the carbamate functional group is the active component in several approved drugs, most famously as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease, such as Rivastigmine.[6][9] Benzyl carbamate derivatives have been specifically investigated as potential cholinesterase inhibitors.[10]
This structural analysis forms the logical foundation of this guide. We propose a dual-pronged investigation into the therapeutic potential of this compound, focusing on two distinct, high-impact disease areas: Oncology and Neurodegeneration.
Part 1: Potential Oncology Targets
The 2-oxo-pyridine core strongly suggests that the primary therapeutic potential of this compound may lie in oncology. We hypothesize three distinct but potentially interconnected mechanisms of action.
Hypothesis 1.1: Inhibition of Pro-Survival Kinases (PIM1)
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (PIM1, PIM2, PIM3) that are crucial regulators of cell proliferation, survival, and drug resistance.[11] PIM1 is overexpressed in numerous cancers and is considered a prime therapeutic target.[12][13] Docking studies of similar 1,2-dihydropyridine compounds have indicated favorable interactions within the ATP-binding pocket of PIM1 kinase, suggesting this as a possible target.[2][3][4]
-
Causality: Inhibition of PIM1 kinase would block the phosphorylation of downstream targets like BAD, leading to the suppression of anti-apoptotic signals and promoting cancer cell death.[12]
Hypothesis 1.2: Disruption of Apoptosis Regulation (Survivin)
Survivin is a unique member of the inhibitor of apoptosis (IAP) protein family that is highly expressed in most cancers but absent in normal adult tissues, making it an ideal cancer-specific target.[14][15] It plays a dual role in inhibiting apoptosis and regulating mitosis.[16] Small molecules that disrupt survivin function or its protein-protein interactions are actively being sought. Given that related 2-oxo-pyridine derivatives have been computationally modeled to interact with survivin, this presents a compelling avenue for investigation.[2][4]
-
Mechanism of Action: A small molecule inhibitor could disrupt survivin homodimerization or its interaction with binding partners like SMAC/DIABLO or pro-caspase 9, thereby releasing the brakes on apoptosis and allowing programmed cell death to proceed in cancer cells.[15][17]
Hypothesis 1.3: Attenuation of Growth Factor Signaling (EGFR & VEGFR-2)
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases whose aberrant signaling is a hallmark of many cancers.[18] EGFR drives cell proliferation, while VEGFR-2 is a key mediator of angiogenesis. Dual inhibition of these pathways is a clinically validated strategy.[19] The 2-oxo-pyridine scaffold has been successfully utilized to develop inhibitors of both EGFR and VEGFR-2, suggesting our compound of interest may share this activity.[5]
-
Signaling Pathway: EGFR and VEGFR-2 activate downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell growth, survival, and angiogenesis. Inhibition at the receptor level would shut down these pro-tumorigenic signals.
Signaling Pathway Diagram: EGFR and VEGFR-2
References
- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl carbamate | 621-84-1 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications [nsrlaboratories.com]
- 11. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. What are survivin inhibitors and how do they work? [synapse.patsnap.com]
- 15. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling and docking studies of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the journey from a chemical entity to a validated therapeutic agent is long and fraught with failure. The high attrition rates of promising compounds underscore the need for robust, early-stage evaluation. In silico methodologies—computational techniques that simulate and predict molecular behavior—have become indispensable for de-risking this process.[1][2] They offer a cost-effective and rapid means to prioritize candidates, elucidate mechanisms of action, and optimize molecular properties before committing to expensive and time-consuming laboratory synthesis and testing.[3]
This guide focuses on a specific molecule: This compound . We will outline a comprehensive in silico evaluation strategy, treating the molecule as a potential drug candidate. Our approach is not merely a sequence of steps but a logical, self-validating workflow designed to build a strong computational case for or against its further development. As a Senior Application Scientist, the emphasis here is on the causality behind each decision—why a particular tool is chosen, how a protocol is designed for trustworthiness, and how the resulting data are integrated into a cohesive scientific narrative.
Compound Profile: this compound
Before any simulation, a thorough understanding of the ligand's fundamental properties is essential. This compound, with CAS Number 147269-67-8, is an organic compound featuring a pyridinone core.[4] This scaffold is of significant interest in medicinal chemistry, as it is present in numerous molecules with diverse biological activities, including kinase inhibition.[5]
A summary of its key physicochemical properties provides the initial dataset for our investigation.
| Property | Value | Source |
| CAS Number | 147269-67-8 | [4][6] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [6] |
| Molecular Weight | 244.25 g/mol | [6] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | [4] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Topological Polar Surface Area | 67.4 Ų | [6] |
| Predicted pKa | 8.52 ± 0.20 | [6] |
These parameters are critical as they influence the molecule's potential interactions with a biological target and its pharmacokinetic profile.
Part I: Molecular Docking - Probing the Interaction with a Biological Target
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[7] This is the foundational experiment in structure-based drug design.
Objective & Target Selection
Primary Objective: To identify a plausible binding mode and estimate the binding affinity of this compound within a therapeutically relevant protein active site.
Rationale for Target Selection: While this specific carbamate derivative lacks an established biological target in public literature, the 2-pyridone scaffold is a known "privileged structure" in kinase inhibitors. Therefore, for this guide, we select the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 5Q4) as our target. EGFR is a well-validated cancer target, and its inhibition by small molecules is a proven therapeutic strategy, making it an exemplary case for this workflow.
Experimental Workflow: Molecular Docking
Caption: Molecular Docking Workflow.
Detailed Protocol: Protein-Ligand Docking
This protocol uses UCSF Chimera for preparation and AutoDock Vina for the docking calculation, both widely accessible for academic use.[8]
-
Protein Preparation:
-
Action: Fetch the crystal structure of EGFR kinase domain (PDB ID: 5Q4) from the RCSB Protein Data Bank.[9]
-
Causality: The crystal structure provides the experimentally determined 3D coordinates of the target.
-
Protocol:
-
In UCSF Chimera, use File > Fetch by ID and enter 5Q4.
-
Remove unwanted chains, water molecules, and co-solvents. The co-crystallized ligand should be kept initially to define the binding site, then removed.
-
Add polar hydrogens and assign partial charges (e.g., AMBER ff14SB). This is crucial for accurately calculating electrostatic interactions.
-
Save the prepared protein as a .pdb file.
-
-
-
Ligand Preparation:
-
Action: Convert the 2D representation (SMILES) of this compound into a 3D structure.
-
Causality: Docking requires a 3D conformation of the ligand. Energy minimization ensures a low-energy, physically plausible starting structure.
-
Protocol:
-
Use a tool like Open Babel or an online server to convert the SMILES string to a 3D .mol2 or .sdf file.
-
Load the ligand into a molecular modeling program.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges, define rotatable bonds, and save in the .pdbqt format required by AutoDock Vina.
-
-
-
Grid Box Generation:
-
Action: Define the three-dimensional search space for the docking algorithm.
-
Causality: This step confines the computational search to the region of the protein most likely to bind a ligand—the active site. This dramatically increases efficiency and accuracy.
-
Protocol:
-
Superimpose the prepared protein with the original 5Q4 structure containing its co-crystallized inhibitor.
-
Center the grid box on the geometric center of the co-crystallized inhibitor.
-
Set the dimensions of the box (e.g., 25x25x25 Å) to be large enough to accommodate the ligand and allow it to rotate freely.
-
-
-
Docking Execution:
-
Action: Run the docking simulation using AutoDock Vina.
-
Causality: Vina employs a sophisticated scoring function and search algorithm to explore possible binding poses and estimate their corresponding binding affinities.[10]
-
Protocol: Execute the Vina command, specifying the prepared protein, ligand, and grid box configuration.
-
Analysis and Interpretation of Docking Results
The output from Vina is a set of predicted binding poses ranked by their binding affinity scores.
-
Binding Affinity (kcal/mol): This score estimates the free energy of binding. More negative values suggest stronger, more favorable interactions.
-
Binding Pose: The 3D orientation of the ligand in the active site. The top-ranked pose is analyzed for key molecular interactions.
Illustrative Docking Results Table:
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interactions with EGFR Residues |
| 1 | -8.9 | 0.00 | H-bond with Met793, Pi-Alkyl with Leu718 |
| 2 | -8.5 | 1.34 | H-bond with Gln791 |
| 3 | -8.2 | 2.11 | H-bond with Met793, Hydrophobic contact with Val726 |
Visualization: The top-ranked pose should be visualized in PyMOL or Chimera. The analysis must focus on identifying specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key amino acid residues in the EGFR active site (e.g., Met793, Leu718). This mechanistic insight is the primary value of the docking study.
Part II: Molecular Dynamics - Assessing the Stability of the Complex
A high docking score suggests a favorable interaction, but it provides a static snapshot. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time.[11]
Primary Objective: To assess the conformational stability of the top-ranked docked pose of this compound within the EGFR active site.
Protocol: MD Simulation using GROMACS
This protocol provides a conceptual framework for an MD simulation, a computationally intensive but highly informative process.[12]
-
System Preparation:
-
Action: Create a topology for the protein-ligand complex and place it in a simulation box with solvent.
-
Causality: The topology file defines the atoms, bonds, and force field parameters. Solvating the system with a water model (e.g., TIP3P) mimics the physiological environment.
-
Protocol:
-
Generate force field parameters for the ligand (e.g., using CHARMM36 force field).
-
Combine the protein and ligand coordinates.
-
Use GROMACS tools to define a simulation box (e.g., dodecahedron), fill it with water, and add ions to neutralize the system's charge.
-
-
-
Energy Minimization:
-
Action: Relax the system to remove steric clashes.
-
Causality: The initial placement of water and ions can create unfavorable contacts. Minimization ensures a stable starting point for the simulation.
-
-
Equilibration:
-
Action: Gradually bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble).
-
Causality: This two-step process ensures that the solvent is properly distributed around the solute and that the system reaches the target temperature and pressure before the production run. Positional restraints are often applied to the protein and ligand to prevent drastic movements during this phase.[13]
-
-
Production MD:
-
Action: Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints.
-
Causality: This is the data-gathering phase. The simulation trajectory provides detailed information on the atomic movements of the complex over time.
-
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD plot for both the protein and the ligand suggests the complex is stable.
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues. High RMSF values in the binding site could indicate instability.
-
Hydrogen Bond Analysis: Tracking the number and duration of hydrogen bonds between the ligand and protein over time can confirm if the key interactions predicted by docking are maintained.
A stable complex in an MD simulation provides strong evidence that the binding pose identified by docking is physically realistic and sustainable.
Part III: ADMET Prediction - Evaluating Drug-Likeness
A potent molecule is useless if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction assesses the pharmacokinetic and safety profile of a compound.[14]
Primary Objective: To computationally evaluate the drug-likeness of this compound.
Methodology: In Silico ADMET Profiling
Numerous web-based tools and software packages (e.g., pkCSM, SwissADME) can predict ADMET properties based on a molecule's structure.[14] These tools use quantitative structure-activity relationship (QSAR) models derived from large datasets of experimental results.[15]
Data Presentation: Predicted ADMET Properties
| Parameter | Category | Predicted Value | Interpretation / Desirability |
| Lipinski's Rule of Five | Physicochemical | 0 Violations | High (Good drug-likeness) |
| Human Intestinal Absorption | Absorption | > 90% | High (Well absorbed) |
| Caco-2 Permeability | Absorption | High | High (Good cell permeability) |
| Blood-Brain Barrier (BBB) Permeability | Distribution | Low | Target Dependent (Desirable for non-CNS drugs) |
| CYP2D6 Substrate | Metabolism | No | High (Lower risk of drug-drug interactions) |
| Total Clearance | Excretion | Moderate | Acceptable |
| AMES Toxicity | Toxicity | Non-mutagenic | High (Good safety profile) |
| hERG I Inhibitor | Toxicity | No | High (Low risk of cardiotoxicity) |
Interpretation: A favorable ADMET profile, such as the illustrative one above, suggests that the molecule has a higher probability of success in later stages of drug development.[2] It provides crucial information for lead optimization, where chemists might modify the structure to improve a specific property, such as reducing potential toxicity while maintaining potency.
Integrated Workflow and Conclusion
This guide has outlined a comprehensive, multi-stage in silico evaluation process. The workflow is designed to be sequential and logical, with the output of each stage informing the next.
Caption: Comprehensive In Silico Evaluation Workflow.
References
- 1. fiveable.me [fiveable.me]
- 2. aurlide.fi [aurlide.fi]
- 3. bitesizebio.com [bitesizebio.com]
- 4. americanelements.com [americanelements.com]
- 5. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. youtube.com [youtube.com]
- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 15. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: A Comprehensive Evaluation
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, focusing on its solubility and stability in various pharmaceutically relevant solvents and stress conditions. As a molecule combining the privileged 2-pyridone scaffold with a benzyl carbamate functional group, understanding its behavior is paramount for successful formulation development and establishing a viable shelf-life. This document details robust, field-proven protocols for determining thermodynamic solubility via the shake-flask method and for assessing chemical stability through a comprehensive forced degradation program aligned with International Council for Harmonisation (ICH) guidelines. The narrative elucidates the causal mechanisms behind experimental choices, proposes potential degradation pathways, and presents data in a clear, comparative format to guide researchers and drug development professionals.
Introduction and Scientific Background
This compound is a heterocyclic compound of interest in medicinal chemistry. Its structure is a composite of two key moieties: the 2-pyridone ring and a benzyl carbamate side chain. The 2-pyridone structure is a "privileged scaffold" known for its favorable physicochemical properties, including metabolic stability and good water solubility, and its ability to act as both a hydrogen bond donor and acceptor.[1][2][3] The benzyl carbamate group, while often used as a protecting group in synthesis (Cbz or Z group), also influences the molecule's lipophilicity and stability.[4][5]
The successful progression of any new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its solubility and stability.
-
Solubility directly impacts bioavailability, dictates the feasibility of different dosage forms (e.g., oral vs. intravenous), and influences the design of formulation strategies. Low aqueous solubility can be a significant hurdle, leading to poor absorption and unreliable in vivo results.[6]
-
Stability determines the compound's shelf-life and dictates necessary storage conditions. Degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both the efficacy and safety of the final drug product.[7]
This guide presents a systematic approach to characterizing these two critical attributes for this compound, grounding all protocols in established regulatory and scientific standards.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential for interpreting solubility and stability data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method | Significance |
| Molecular Formula | C₁₃H₁₂N₂O₃ | - | Defines the elemental composition. |
| Molecular Weight | 244.25 g/mol | - | Used for all concentration calculations. |
| Appearance | Off-white to light beige powder/flakes | Assumed | Basic physical characterization. |
| Melting Point | 86-89 °C | [8] | Indicator of purity and solid-state stability. |
| XLogP3-AA | 1.5 | Predicted[9] | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |
| Topological Polar Surface Area (TPSA) | 67.4 Ų | Predicted[9] | Suggests good potential for membrane permeability and oral absorption. |
The 2-pyridone moiety exists in a tautomeric equilibrium with its 2-hydroxypyridine form. However, the lactam (pyridone) form is known to be thermodynamically predominant in both solid and solution states, which is a key factor in its overall stability and interactions.[1][3]
Solubility Characterization
The goal of this section is to determine the thermodynamic (equilibrium) solubility of the compound in a range of solvents relevant to drug formulation. The shake-flask method is the gold standard for this purpose as it ensures that a true equilibrium is reached between the solid and dissolved states of the compound.[10][11]
Rationale for Solvent Selection
The chosen solvents span a range of polarities and pH values to build a comprehensive solubility profile:
-
Water & Buffered Solutions (pH 4.5, 7.4, 9.0): These are critical for predicting solubility in the gastrointestinal tract and for developing aqueous formulations. The pH range covers the stomach, intestines, and blood.
-
Ethanol: A common co-solvent used in liquid formulations to enhance the solubility of poorly soluble compounds.
-
Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Non-aqueous, water-miscible solvents frequently used in oral liquid and parenteral formulations.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, typically used for preparing high-concentration stock solutions for in vitro screening.[12]
Experimental Workflow for Solubility Determination
The following diagram outlines the systematic process for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
Detailed Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of this compound (e.g., ~10 mg) to a 2 mL glass vial. Ensure the amount is sufficient to result in visible solid after equilibration. Prepare in triplicate for each solvent system.
-
Solvent Addition: Add 1 mL of the selected solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a minimum of 24 hours to ensure thermodynamic equilibrium is achieved.[6][13]
-
Sample Processing: After incubation, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm chemical-resistant filter (e.g., PVDF) to remove all undissolved particles.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the validated range of the analytical method. Analyze the diluted sample by a calibrated HPLC-UV method to determine the concentration.
Solubility Data Summary (Hypothetical)
The following table presents hypothetical, yet realistic, solubility data based on the compound's predicted physicochemical properties.
Table 2: Equilibrium Solubility of this compound at 25 °C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µg/mL) | Classification |
| Purified Water | ~6.5 | 0.85 | 850 | Sparingly Soluble |
| 0.05 M Acetate Buffer | 4.5 | 0.79 | 790 | Sparingly Soluble |
| 0.05 M Phosphate Buffer | 7.4 | 0.88 | 880 | Sparingly Soluble |
| 0.05 M Borate Buffer | 9.0 | 0.95 | 950 | Sparingly Soluble |
| Ethanol | N/A | 12.5 | 12,500 | Soluble |
| Propylene Glycol | N/A | 25.0 | 25,000 | Freely Soluble |
| PEG 400 | N/A | 45.8 | 45,800 | Freely Soluble |
| DMSO | N/A | >100 | >100,000 | Very Soluble |
Interpretation: The data suggests the compound is sparingly soluble in aqueous media with minimal pH-dependent effects, which is consistent with a neutral molecule. The significantly higher solubility in organic solvents like ethanol and glycols highlights the potential for using co-solvent systems in liquid formulation development.
Chemical Stability Profiling
Stability testing is performed to understand how the quality of a drug substance changes over time under the influence of environmental factors.[14] Forced degradation (or stress testing) is a critical component of this process, involving exposure to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[15][16] This is mandated by regulatory bodies to ensure the specificity of stability-indicating analytical methods.[17]
Rationale for Stress Conditions
The selected stress conditions are based on the International Council for Harmonisation (ICH) guideline Q1A(R2).[7][18] They are designed to probe the compound's susceptibility to the most common degradation pathways:
-
Acid/Base Hydrolysis: Targets labile functional groups like esters and amides. The benzyl carbamate linkage is a key area of interest.[15]
-
Oxidation: Assesses vulnerability to oxidative stress, which can affect electron-rich moieties.
-
Thermal: Evaluates the impact of heat on the solid and solution states of the compound.
-
Photolytic: As required by ICH Q1B, this tests for degradation caused by exposure to light, which is critical for compounds with chromophores.[19][20][21]
Experimental Workflow for Forced Degradation Studies
This workflow ensures a systematic evaluation of the compound's stability under various stress conditions.
Caption: Workflow for a comprehensive Forced Degradation Study.
Detailed Protocol: Forced Degradation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent like acetonitrile/water (50:50).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at room temperature for 4 hours. The carbamate linkage is often highly susceptible to base hydrolysis.[15][22]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[23]
-
Thermal Degradation: Store a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photostability: Expose the solid powder and a solution (e.g., in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[20][24] A parallel sample, wrapped in aluminum foil, serves as a dark control.
-
Sample Analysis: At the designated time point, stop the reaction (e.g., by neutralization of acid/base samples). Dilute all samples to a nominal concentration (e.g., 0.1 mg/mL) and analyze immediately using the stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent peak from all potential degradation products.[25][26]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm (or using a Photo Diode Array detector to assess peak purity).
-
Injection Volume: 10 µL.
This method must be validated for specificity to prove it is stability-indicating.[23]
Stability Data Summary (Hypothetical)
The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method can detect degradants but the degradation is not so extensive that secondary products dominate.[15]
Table 3: Forced Degradation Results for this compound
| Stress Condition | Time | % Assay Remaining | % Total Degradation | Major Degradant RRT | Observations |
| 0.1 M HCl | 24h, 60°C | 94.5 | 5.5 | 0.45 | Minor degradation observed. |
| 0.1 M NaOH | 4h, RT | 81.2 | 18.8 | 0.45, 0.62 | Significant degradation. Highly susceptible to base hydrolysis. |
| 3% H₂O₂ | 24h, RT | 98.1 | 1.9 | - | Stable to oxidation. |
| Thermal (Solution) | 48h, 80°C | 96.3 | 3.7 | 0.45 | Minor degradation in solution. |
| Photolytic (Solution) | ICH Q1B | 99.2 | 0.8 | - | Stable to light exposure. |
Interpretation: The compound demonstrates significant susceptibility to base-catalyzed hydrolysis. This is the primary liability and a critical consideration for formulation. It shows good stability against acid, oxidation, heat, and light under the tested conditions.
Postulated Degradation Pathway
Based on the forced degradation results and the known chemistry of benzyl carbamates, the most probable degradation pathway under basic conditions is the hydrolysis of the carbamate ester linkage.[22][27]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the carbamate.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Bond Cleavage: The intermediate collapses, cleaving the C-O bond to the benzylic oxygen, which is a relatively stable leaving group (as the benzyl alcohol anion).
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine (3-amino-1,2-dihydropyridin-2-one) and carbon dioxide.
This pathway would result in two primary degradation products: 3-amino-1,2-dihydropyridin-2-one (likely the peak at RRT 0.45) and benzyl alcohol (which may or may not be chromophorically active depending on the HPLC detection wavelength).
Conclusion and Formulation Implications
This comprehensive guide establishes a foundational understanding of the solubility and stability of this compound.
-
Solubility: The compound exhibits low aqueous solubility but is freely soluble in common pharmaceutical co-solvents. This profile suggests that for oral delivery, formulation strategies such as co-solvent systems, lipid-based formulations, or particle size reduction may be necessary to achieve adequate bioavailability. For intravenous formulations, a non-aqueous or co-solvent vehicle would be required.
-
Stability: The molecule's most significant liability is its rapid degradation under basic conditions, likely via hydrolysis of the carbamate linkage. This is a critical finding that must be addressed during formulation.
-
Formulation pH: Any aqueous formulation must be buffered to a neutral or slightly acidic pH (e.g., pH 4.5-6.5) to ensure stability.
-
Excipient Compatibility: Excipients with a basic character (e.g., magnesium stearate, certain polymers) should be evaluated carefully for potential interactions that could create a basic microenvironment and accelerate degradation.
-
Storage: While stable to heat and light, the primary control strategy will be pH control within the formulation.
-
By employing the robust protocols detailed herein, drug development professionals can generate the critical data needed to mitigate the identified risks and rationally design a stable and efficacious drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. enamine.net [enamine.net]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. database.ich.org [database.ich.org]
- 15. benchchem.com [benchchem.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. m.youtube.com [m.youtube.com]
- 19. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. q1scientific.com [q1scientific.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Purification of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate by recrystallization
An Application Note and Detailed Protocol for the Purification of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate by Recrystallization
For researchers, scientists, and drug development professionals, obtaining a compound with high purity is paramount for accurate downstream applications, including biological assays and structural studies. This guide provides a comprehensive, in-depth protocol for the purification of this compound via recrystallization. The methodologies described herein are grounded in established principles of crystallization and informed by the physicochemical properties of the target compound and its structural analogs.
Introduction: The Rationale for Recrystallization
This compound (Figure 1) is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, the crude product is often contaminated with unreacted starting materials, byproducts, and residual solvents. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[1][2] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.[2]
A critical factor for successful recrystallization is the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1] Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.[1]
Physicochemical Properties and Solvent Selection Strategy
The molecule possesses both polar (carbamate and pyridinone moieties with hydrogen bond donors and acceptors) and non-polar (benzyl group) characteristics.[3] This amphiphilic nature suggests that a range of solvents with varying polarities should be screened. The predicted high melting point of 175-178 °C is advantageous, as it is significantly higher than the boiling points of most common laboratory solvents, thereby minimizing the risk of the compound "oiling out" during the procedure.
Based on the purification of structurally related compounds, the following solvents are recommended for initial screening:
-
Protic Solvents: Ethanol, Methanol, 2-Propanol (Isopropanol)
-
Aprotic Polar Solvents: Ethyl Acetate, Acetone, Acetonitrile
-
Non-Polar Solvents: Toluene, Hexane (for solvent mixtures)
-
Solvent Mixtures: Co-solvents can be particularly effective when a single solvent does not provide the ideal solubility profile. Common mixtures for compounds of this type include ethanol/water, ethyl acetate/hexane, and isopropanol/DMF.[4] For instance, the purification of a similar pyridone derivative was achieved using a 2-propanol/DMF mixture.[4]
The following table summarizes the rationale for selecting these solvents for screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Selection |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. |
| Methanol | 65 | Polar Protic | Similar to ethanol, but with higher polarity. |
| 2-Propanol | 82 | Polar Protic | Used for recrystallization of a related pyridone.[4] |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for a wide range of organic compounds. |
| Acetone | 56 | Polar Aprotic | A strong solvent, may be suitable for highly impure samples. |
| Acetonitrile | 82 | Polar Aprotic | Often used for compounds with aromatic rings. |
| Toluene | 111 | Non-polar | May be effective for less polar impurities. |
| Water | 100 | Highly Polar | Can be used as an anti-solvent with a miscible organic solvent. |
| Hexane | 69 | Non-polar | Primarily used as an anti-solvent with a more polar solvent. |
Experimental Protocols
Safety Precautions
-
This compound is harmful if swallowed.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the target compound and all solvents before commencing work.
Small-Scale Solvent Screening Protocol
Before committing a large amount of crude material, it is essential to perform a small-scale solvent screening to identify the optimal solvent or solvent system.
Objective: To determine a solvent that dissolves the compound when hot but not when cold.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
A selection of solvents from the table above
-
Heat gun or sand bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath to induce further crystallization.
-
Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline solid upon cooling.
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify the solution and then allow it to cool slowly.
Full Recrystallization Protocol
Once an appropriate solvent has been identified, proceed with the bulk recrystallization. The following is a general procedure that can be adapted based on the results of the solvent screening.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (pre-determined from screening)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to cover the solid. Heat the mixture to just below the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, or HPLC.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Figure 2: Workflow for the recrystallization of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more solvent in small portions. If still insoluble, a different solvent may be required. |
| "Oiling out" | The melting point of the compound is below the boiling point of the solvent; The solution is cooled too quickly. | This is unlikely given the high melting point of the target compound. However, if it occurs, reheat the solution and add more solvent. Allow for slower cooling. |
| No crystals form upon cooling | Too much solvent was used; Supersaturation. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low recovery of crystals | Too much solvent was used; The compound is partially soluble in the cold solvent; Premature crystallization during hot filtration. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the solvent is thoroughly chilled before washing the crystals. Ensure the filtration apparatus is pre-warmed for hot filtration. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following a systematic approach to solvent selection and adhering to the outlined procedures, researchers can obtain this compound in high purity, suitable for a wide range of scientific applications.
References
Application Notes and Protocols for the Characterization of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Abstract
This comprehensive technical guide provides a suite of detailed analytical methods for the robust characterization of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is elucidated to ensure both technical accuracy and practical applicability. This guide is structured to serve as a self-validating system for the comprehensive physicochemical profiling of this molecule.
Introduction
This compound (CAS No. 147269-67-8) is a small organic molecule featuring a pyridinone scaffold linked to a benzyl carbamate moiety.[4][5] The pyridinone ring is a privileged structure in medicinal chemistry, known to interact with various biological targets, while the carbamate group can influence the molecule's solubility, stability, and pharmacokinetic profile.[1][3] Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, stability, and structural integrity, which are critical prerequisites for its use in any research or development pipeline.
This document outlines a multi-faceted analytical approach, leveraging the strengths of orthogonal techniques to build a complete analytical profile of this compound. The methodologies described are grounded in established principles of analytical chemistry and are supported by authoritative sources.
Compound Information:
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 147269-67-8 | [4][5] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [4][5] |
| Molecular Weight | 244.25 g/mol | [4] |
| Predicted pKa | 8.52 ± 0.20 | [4] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for developing quantitative assays. Given the presence of aromatic rings and a carbamate group, reversed-phase HPLC with UV detection is a highly suitable method.[6][7] For enhanced sensitivity and confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[8][9][10]
High-Performance Liquid Chromatography (HPLC)
The objective of this protocol is to establish an isocratic HPLC method for routine purity analysis. The selection of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase composition is chosen to achieve a good balance between retention and peak shape.
Protocol 2.1: HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. The wavelength can be optimized by acquiring a UV spectrum of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Causality of Choices:
-
C18 Column: Provides excellent hydrophobic retention for the benzyl and pyridinone rings.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for a wide range of organic molecules. Acetonitrile offers good peak shape and lower viscosity compared to methanol.
-
UV Detection at 254 nm: The aromatic nature of the compound suggests strong absorbance in the UV region. 254 nm is a common wavelength for detecting aromatic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides mass information, which is crucial for confirming the identity of the main peak and for identifying any impurities or degradation products. Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule.
Protocol 2.2: LC-MS Identity Confirmation
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Use the same HPLC conditions as described in Protocol 2.1.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize based on instrument specifications.
-
-
Data Analysis: The expected protonated molecule [M+H]⁺ for this compound is m/z 245.09. The presence of this ion in the mass spectrum of the main chromatographic peak confirms its identity.
Workflow for Chromatographic Analysis
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. americanelements.com [americanelements.com]
- 6. s4science.at [s4science.at]
- 7. epa.gov [epa.gov]
- 8. Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. hpst.cz [hpst.cz]
Application Notes and Protocols for Kinase Inhibitor Screening: Featuring Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate as a Model Compound
Introduction: The Pivotal Role of Kinases and the Quest for Specific Inhibitors
Protein kinases, a family of over 500 enzymes in the human genome, are central regulators of a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1] This post-translational modification acts as a molecular switch, altering the protein's activity, localization, or interaction with other proteins. Given their critical roles, aberrant kinase activity is frequently implicated in the pathogenesis of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2][3]
The development of small molecule kinase inhibitors has revolutionized targeted therapy.[1] These inhibitors are typically designed to interfere with the kinase's activity by targeting the highly conserved ATP-binding site or other allosteric sites.[1] However, a significant challenge in kinase inhibitor discovery is achieving selectivity, as off-target effects can lead to toxicity and undesirable side effects.[1][4] Therefore, robust and reliable screening assays are indispensable for identifying and characterizing novel kinase inhibitors with high potency and selectivity.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various kinase inhibitor screening assays. We will use Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate as a model test compound to illustrate the experimental workflows and data analysis. While the biological activity of this specific compound in the context of kinase inhibition is not extensively documented in publicly available literature, the protocols outlined herein are universally applicable for the initial screening and characterization of any novel small molecule.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 147269-67-8 | [6][7] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [6][7] |
| Molecular Weight | 244.25 g/mol | [7][8] |
| Structure | A pyridinone core with a benzyl carbamate substituent. | [6][7] |
For the purpose of the following protocols, it is assumed that this compound is soluble in dimethyl sulfoxide (DMSO), a common solvent for compound libraries in high-throughput screening (HTS).
SECTION 1: Foundational Principles of Kinase Inhibition Assays
Kinase inhibitor screening assays can be broadly categorized into two main types: biochemical assays and cell-based assays .[5][9] Biochemical assays utilize purified kinases and substrates to directly measure the inhibitor's effect on the enzyme's catalytic activity.[3][5] In contrast, cell-based assays assess the inhibitor's activity within a more physiologically relevant cellular context.[9] This guide will focus on the most common and robust biochemical assay formats.
The core principle of a biochemical kinase assay is to quantify the phosphorylation of a substrate by a specific kinase in the presence and absence of a test compound. The reduction in substrate phosphorylation is indicative of the compound's inhibitory activity.
Key Parameters in Kinase Inhibition
-
IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10][11] It is a standard measure of inhibitor potency.
-
Mechanism of Inhibition (MOI): Understanding how an inhibitor interacts with the kinase is crucial. The most common mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate (often ATP).[12][13]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency, regardless of substrate binding.[11][12]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[12][13]
-
-
Selectivity: This refers to an inhibitor's ability to preferentially inhibit a specific kinase over others in the kinome.[1][4] High selectivity is desirable to minimize off-target effects.[4]
Common Kinase Assay Technologies
Several technologies are available for measuring kinase activity, each with its own advantages and limitations.[5]
-
Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[1][5] While highly sensitive and direct, they involve the handling of radioactive materials.[5][14]
-
Luminescence-Based Assays: These assays measure changes in light output resulting from the kinase reaction. They are highly sensitive, amenable to HTS, and avoid radioactivity.[15][16][17]
-
ATP Depletion Assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity.[15][16][18]
-
ADP Formation Assays (e.g., ADP-Glo™): Quantify the amount of ADP produced during the kinase reaction. Higher luminescence corresponds to higher kinase activity.[15][19][20]
-
-
Fluorescence-Based Assays: These assays rely on changes in fluorescence properties upon substrate phosphorylation.
SECTION 2: Experimental Protocols
This section provides detailed, step-by-step protocols for performing kinase inhibitor screening using luminescence-based and TR-FRET assays.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is designed to determine the IC₅₀ of this compound against a target kinase by measuring ADP production.
Principle: The ADP-Glo™ Kinase Assay is a two-step process.[19] First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[19][20] In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by luciferase to produce light.[19][20] The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.[15][19]
Figure 1: Workflow of the ADP-Glo™ Kinase Assay.
Materials:
-
Target Kinase (e.g., a serine/threonine or tyrosine kinase)
-
Kinase Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase Reaction Buffer (specific to the target kinase, typically containing HEPES, MgCl₂, DTT, and a surfactant)
-
384-well white, opaque plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).
-
-
Assay Setup (Final volume: 10 µL):
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in the kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of the 2X ATP solution to each well.
-
Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))
-
-
Generate IC₅₀ Curve:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: TR-FRET Kinase Assay (LanthaScreen®)
This protocol describes the use of a TR-FRET assay to measure the inhibition of a kinase by this compound.
Principle: The LanthaScreen® activity assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated form of a fluorescein-labeled substrate.[21] When the substrate is phosphorylated by the kinase, the binding of the terbium-labeled antibody brings the terbium (donor) and fluorescein (acceptor) into close proximity, allowing for FRET to occur upon excitation of the terbium.[21] The resulting TR-FRET signal is directly proportional to the amount of phosphorylated substrate.[21]
Figure 2: Workflow of the TR-FRET Kinase Assay.
Materials:
-
Target Kinase
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled phospho-specific antibody
-
ATP
-
This compound
-
DMSO
-
TR-FRET Dilution Buffer
-
Stop Solution (containing EDTA)
-
384-well black, low-volume plates
-
Multichannel pipettes
-
TR-FRET-compatible plate reader
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO as described in Protocol 2.1.
-
-
Assay Setup (Final volume: 10 µL):
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO.
-
Prepare a 2X solution of the fluorescein-labeled substrate and ATP in the reaction buffer. Add 5 µL to each well.
-
Prepare a 2X solution of the kinase in the reaction buffer.
-
Initiate the reaction by adding 4 µL of the 2X kinase solution to each well.
-
Mix gently and incubate at the optimal temperature for the desired time.
-
-
Signal Detection:
-
Prepare a 2X solution of the terbium-labeled antibody in TR-FRET Dilution Buffer containing EDTA.
-
Add 10 µL of this detection solution to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).
-
Data Analysis:
-
Calculate TR-FRET Ratio:
-
TR-FRET Ratio = (Emission at 520 nm) / (Emission at 495 nm)
-
-
Calculate Percent Inhibition:
-
Use the TR-FRET ratios in place of the luminescence signals in the formula provided in Protocol 2.1.
-
-
Generate IC₅₀ Curve:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
-
SECTION 3: Data Interpretation and Advanced Studies
Interpreting IC₅₀ Values
The IC₅₀ value is a measure of potency, but it is dependent on the specific assay conditions, particularly the ATP concentration.[4][23] For ATP-competitive inhibitors, the IC₅₀ will increase as the ATP concentration increases.[10][23] Therefore, it is crucial to report the ATP concentration used in the assay.
Determining the Mechanism of Inhibition (MOI)
To understand how this compound inhibits the target kinase, further kinetic studies are required. This typically involves measuring the initial reaction rates at various concentrations of both the substrate (ATP) and the inhibitor. The data can then be plotted using methods like the Lineweaver-Burk plot to determine the MOI.[12][24]
Table for Interpreting MOI from Kinetic Data:
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | No change | Increases |
| Non-competitive | Decreases | No change |
| Uncompetitive | Decreases | Decreases |
| Mixed | Decreases | Increases or Decreases |
Assessing Kinase Selectivity
To evaluate the selectivity of a promising inhibitor, it should be screened against a panel of other kinases.[1][4] This can be done using the same assay formats described above. The results are often presented as a "kinome tree" to visualize the inhibitor's activity across the kinase family. High selectivity is indicated by potent inhibition of the target kinase with minimal activity against other kinases.[4]
Conclusion
The protocols and principles outlined in this application note provide a robust framework for the initial screening and characterization of potential kinase inhibitors, using this compound as a representative test compound. While this document focuses on widely used luminescence and TR-FRET-based biochemical assays, it is important to remember that these are the first steps in a comprehensive drug discovery process. Promising hits from these initial screens should be further validated in cell-based assays to confirm their activity in a more physiological context and to assess properties such as cell permeability and off-target effects.[9] By employing these systematic approaches, researchers can effectively identify and advance novel kinase inhibitors for the potential treatment of a wide range of diseases.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. americanelements.com [americanelements.com]
- 7. Page loading... [guidechem.com]
- 8. This compound - [sigmaaldrich.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. books.rsc.org [books.rsc.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 20. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of the 2-Pyridone Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By focusing on small, low-molecular-weight molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for medicinal chemistry optimization.[1][3] The 2-pyridone motif is considered a "privileged scaffold" in drug discovery, owing to its unique combination of physicochemical properties.[4][5][6][7] These heterocycles can act as both hydrogen bond donors and acceptors, can serve as bioisosteres for various functional groups like amides and phenyls, and often confer favorable properties such as aqueous solubility and metabolic stability.[5][6][7]
This guide focuses on a specific, well-poised fragment: Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate . Its structure incorporates the valuable 2-pyridone core, a carbamate linker that can engage in hydrogen bonding, and a benzyl protecting group that can be readily modified or replaced during hit-to-lead optimization. This strategic combination of features makes it an exemplary candidate for FBDD campaigns targeting a wide array of protein classes.
Physicochemical Properties of this compound
A successful fragment library is built on the quality of its individual components.[8] Fragments must be soluble at high concentrations to detect the weak binding affinities typical of these small molecules.[8] this compound adheres well to the "Rule of Three," a set of guidelines for desirable physicochemical properties in FBDD.[8][9]
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 244.25 g/mol [10] | < 300 Da[8][9] |
| cLogP | ~1.5 (Predicted)[10] | ≤ 3[8][9] |
| Hydrogen Bond Donors | 2[10] | ≤ 3[8][9] |
| Hydrogen Bond Acceptors | 3[10] | ≤ 3[8][9] |
| Rotatable Bonds | 4[10] | ≤ 3 |
Note: While the number of rotatable bonds is slightly above the guideline, the semi-rigid nature of the pyridone ring provides a good balance of conformational flexibility and pre-organization for binding.
The FBDD Workflow with this compound
The journey from a fragment "hit" to a "lead" compound is a structured process.[2][11] The application of this compound within this workflow is outlined below.
Figure 1: A generalized FBDD workflow highlighting the progression from initial screening to lead optimization.
Application Protocols
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for detecting the low-affinity interactions characteristic of fragment binding.[12] It provides real-time kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated.
Objective: To identify if this compound binds to the target protein and to estimate its binding affinity.
Materials:
-
Biacore series instrument (e.g., Biacore 8K)[12]
-
Sensor chip (e.g., CM5)
-
Target protein of interest
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Rationale: Covalent immobilization of the target protein provides a stable surface for repeated binding measurements. A control flow cell should be prepared by performing the activation and deactivation steps without protein injection to account for non-specific binding.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer. Due to the expected low affinity, a high concentration range is recommended (e.g., 1 µM to 1 mM). The final DMSO concentration should be kept constant across all samples and ideally below 1%.
-
Inject the fragment solutions over the target and control flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) in real-time.
-
Allow for a sufficient dissociation phase after each injection.
-
Regenerate the sensor surface if necessary with a mild regeneration solution.
-
Rationale: Injecting a range of concentrations allows for the determination of a dose-dependent binding response, which is a hallmark of a specific interaction.
-
-
Data Analysis:
-
Subtract the response from the control flow cell from the target flow cell to correct for bulk refractive index changes and non-specific binding.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Rationale: A KD value in the high micromolar to millimolar range is typical for a fragment hit and indicates a promising starting point for optimization.[13]
-
Protocol 2: Hit Validation and Structural Elucidation by X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit by revealing the precise atomic-level details of the binding interaction.[14] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[14][15]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Methodology:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the purified target protein in the presence of a molar excess of this compound.
-
Soaking: Grow apo-crystals of the target protein first. Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution. Transfer the apo-crystals to the soaking solution for a defined period (minutes to hours).
-
Rationale: Soaking is often faster and consumes less protein, but co-crystallization can sometimes be necessary if the apo-crystal form is not stable or if binding induces a significant conformational change.
-
-
Data Collection and Processing:
-
Harvest a suitable crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling) using appropriate software (e.g., XDS or HKL2000).
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the known apo-protein structure as a search model.
-
Carefully examine the initial electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment.
-
Build the this compound molecule into the observed density.
-
Perform iterative cycles of model building and refinement until convergence is reached, and the R-work and R-free values are acceptable.
-
Rationale: The resulting high-resolution crystal structure will precisely show the binding pose of the fragment, the key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts), and the location of any nearby pockets that can be exploited for fragment growing.[14]
-
From Hit to Lead: Structure-Guided Optimization
With a confirmed hit and a high-resolution crystal structure, the process of evolving the fragment into a potent lead compound begins.[3][15][16] This is where the "poised" nature of this compound becomes critical.
Figure 2: Key strategies for optimizing a fragment hit into a lead compound.
Optimization Strategies for this compound:
-
Fragment Growing: This is the most common strategy.[3][16] The crystal structure will reveal vectors for chemical elaboration. The benzyl group is an ideal point for modification. By replacing it with other functionalities, chemists can explore adjacent pockets on the protein surface to gain additional favorable interactions and increase potency.[17]
-
Fragment Linking: If another fragment is found to bind in a nearby, distinct pocket, the two can be connected via a chemical linker.[3][15][17] The carbamate nitrogen on our fragment could serve as an attachment point for such a linker.
-
Fragment Merging: If a second fragment is identified that partially overlaps with the binding site of our 2-pyridone, a new, merged molecule can be designed that incorporates the key binding features of both.[3][15][17]
Conclusion
This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its adherence to the "Rule of Three," the proven utility of the 2-pyridone scaffold, and its synthetically tractable nature make it a valuable tool for researchers. By employing sensitive biophysical screening techniques like SPR and leveraging the power of X-ray crystallography for structural insights, this fragment can be efficiently optimized into novel, high-affinity lead compounds for a variety of challenging drug targets.
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nanotempertech.com [nanotempertech.com]
- 9. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 10. Page loading... [guidechem.com]
- 11. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 15. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 17. biosolveit.de [biosolveit.de]
Application Notes and Protocols for Evaluating the Cytotoxicity of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Introduction: A Strategic Approach to In Vitro Cytotoxicity Assessment
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of preclinical drug development and toxicological screening. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assay protocols to determine the cytotoxicity of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. As the specific mechanism of action for this compound is not yet fully elucidated, a multi-parametric approach is recommended. This involves utilizing a panel of assays that interrogate different cellular endpoints, thereby providing a more complete and nuanced understanding of the compound's effects on cell health.
The strategic selection of assays and cell lines is paramount for generating meaningful and translatable data.[1][2][3][4] This guide will detail protocols for assessing cell viability, membrane integrity, and apoptosis, while also providing the rationale for selecting a diverse panel of human cell lines. By explaining the "why" behind the "how," these protocols are designed to be both instructional and educational, empowering researchers to not only execute the experiments but also to critically interpret the results.
Pillar 1: The Principle of Orthogonal Assays for Robust Cytotoxicity Profiling
To build a trustworthy cytotoxicity profile for a novel compound, it is crucial to employ multiple, distinct assays that measure different cellular responses. This concept of "orthogonal" testing ensures that the observed effects are not an artifact of a particular assay's chemistry but rather a true biological consequence of the compound's activity. We will focus on a tiered approach, beginning with general viability and membrane integrity assays, followed by more specific assays to elucidate the mechanism of cell death.
Diagram: Tiered Approach to Cytotoxicity Testing
Caption: A tiered workflow for assessing compound cytotoxicity.
Pillar 2: Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the intended application of the compound.[1][5][6] For a general cytotoxicity screen, a panel of cell lines from different tissue origins is recommended to identify potential tissue-specific effects. We propose the use of three well-characterized human cell lines:
-
HepG2: A human hepatoma cell line that is widely used in drug metabolism and hepatotoxicity studies.[7]
-
A549: A human lung adenocarcinoma cell line, often used as a model for the pulmonary epithelium.[8][9][10]
-
HCT116: A human colorectal carcinoma cell line, representing a common cancer type and useful for anti-cancer drug screening.[11][12][13][14]
Table: Cell Line Culture Conditions
| Cell Line | ATCC Number | Growth Medium | Subculture Ratio | Doubling Time (approx.) |
| HepG2 | HB-8065 | Eagle's Minimum Essential Medium (EMEM) + 10% FBS[7] | 1:4 to 1:8 every 3-6 days[7] | 48 hours[7] |
| A549 | CCL-185 | F-12K Medium + 10% FBS[10] | 1:4 to 1:9 every 4-7 days[8] | 22 hours[8] |
| HCT116 | CCL-247 | McCoy's 5a Medium Modified + 10% FBS[11][12][15] | 1:3 to 1:8 as needed[12] | 25-35 hours[13] |
General Cell Culture Protocol
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[7][8][11]
-
For subculturing, aspirate the growth medium and wash the cell monolayer with sterile 1x PBS.[12][14]
-
Add an appropriate volume of a dissociation agent (e.g., 0.25% Trypsin-EDTA) and incubate until cells detach.[8][11][14]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.[8]
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the recommended split ratio.[12]
Pillar 3: Detailed Assay Protocols
MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells.[17][18]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17][19]
-
Carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16][17]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[18]
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay.
LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[20][21] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[21][22]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with a range of concentrations of this compound for the desired duration.
-
Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[23]
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[23]
-
Add 50 µL of the LDH reaction mixture to each well.[23]
-
Incubate at room temperature for 30 minutes, protected from light.[23]
-
Add 50 µL of stop solution.[23]
-
Measure the absorbance at 490 nm.[23]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[24][25][26] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label apoptotic cells.[24][25][27] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[24][25]
Protocol:
-
Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[25][28]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[28]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[25]
Diagram: Apoptosis Detection with Annexin V/PI
Caption: Interpretation of Annexin V/PI flow cytometry data.
Caspase-Glo® 3/7 Assay for Apoptosis Execution
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[29] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a luminescent signal proportional to caspase activity.[30][31]
Protocol:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound.
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[32]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence with a plate-reading luminometer.
Data Analysis and Interpretation
For dose-response assays like MTT and LDH, data should be normalized to the vehicle control and expressed as a percentage of viability or cytotoxicity. The IC50 value (the concentration of compound that inhibits 50% of the cell population) should be calculated using a non-linear regression analysis. For apoptosis assays, the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) should be quantified. An increase in the Annexin V-positive populations and elevated caspase-3/7 activity would strongly suggest that this compound induces apoptosis.
Conclusion
This guide provides a robust, multi-faceted framework for the initial cytotoxic evaluation of this compound. By employing assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptotic pathways—researchers can build a comprehensive and reliable toxicity profile. The use of multiple cell lines from diverse tissue origins further strengthens the assessment by revealing potential tissue-specific sensitivities. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. opentrons.com [opentrons.com]
- 5. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 8. A549 Cell Subculture Protocol [a549.com]
- 9. reprocell.com [reprocell.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. encodeproject.org [encodeproject.org]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 14. elabscience.com [elabscience.com]
- 15. atcc.org [atcc.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. cellbiologics.com [cellbiologics.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. resources.novusbio.com [resources.novusbio.com]
- 29. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 30. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 31. Caspase 3/7 Activity [protocols.io]
- 32. promega.com [promega.com]
Topic: In Vitro Metabolism Studies of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
An Application Note and Protocol Guide
Authored by: Senior Application Scientist, Drug Metabolism & Pharmacokinetics
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies for the novel chemical entity, Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. The protocols detailed herein are designed to elucidate the metabolic fate of the compound, focusing on metabolic stability, metabolite profiling, and the identification of major biotransformation pathways. We emphasize a scientifically-grounded approach, explaining the rationale behind experimental design choices and grounding our methods in established regulatory expectations.[1][2][3] This guide furnishes detailed, step-by-step protocols for assays using human liver microsomes (HLM) and cryopreserved human hepatocytes, followed by metabolite analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Imperative for Early Metabolic Assessment
In modern drug discovery, understanding a compound's metabolic profile at an early stage is not merely a regulatory checkpoint but a critical component of a successful development program.[1][4] The liver is the primary site of drug metabolism, where xenobiotics are modified by a host of enzymes to facilitate their elimination.[5] These metabolic processes fundamentally dictate a drug's pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity or drug-drug interactions (DDIs).[2] Early in vitro assessment allows for the timely identification of metabolic liabilities, guiding medicinal chemistry efforts to optimize compound properties and preventing the costly failure of candidates in later development stages.[6]
This compound possesses two key structural motifs with known metabolic relevance: a benzyl carbamate and a 2-pyridone ring.
-
Benzyl Carbamate Moiety: Carbamates are susceptible to enzymatic hydrolysis mediated by esterases or cytochrome P450 (CYP) enzymes, which would cleave the molecule into benzyl alcohol and a 3-amino-2-pyridone core.[7][8][9] The rate of this hydrolysis is a key determinant of the compound's stability and duration of action.[10][11]
-
2-Pyridone Ring: This heterocyclic core is generally considered to possess favorable metabolic stability.[12][13] However, it can be a substrate for oxidation, typically hydroxylation, mediated by CYP enzymes.[14]
-
Benzyl Group: The benzyl ring itself is a prime target for aromatic hydroxylation by CYPs.
This guide will provide the tools to experimentally investigate these predicted metabolic pathways. We will first determine the compound's intrinsic stability and then identify the resulting biotransformation products.
Predicted Metabolic Pathways of this compound
Based on the compound's structure, we can hypothesize several primary metabolic reactions. These predictions form the basis of our analytical strategy for metabolite identification.
Caption: Predicted metabolic pathways for this compound.
Experimental Design & Workflow
A well-designed in vitro metabolism study is a self-validating system. The inclusion of appropriate controls is non-negotiable and ensures that the observed compound turnover is due to enzymatic activity and that the analytical system is performing correctly.
Caption: High-level workflow for in vitro metabolism studies.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a primary screen to evaluate Phase I metabolic stability.[15][16] HLMs are subcellular fractions containing a high concentration of CYP enzymes.[5][17] The protocol measures the rate of disappearance of the parent compound over time.
Rationale
The stability of a compound in HLM provides an estimate of its intrinsic clearance (CLint) by hepatic Phase I enzymes.[16] A cofactor, NADPH, is required to initiate the enzymatic reactions.[16][18] By comparing incubations with and without NADPH, we can confirm that the observed metabolism is CYP-dependent.
Materials & Reagents
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Test Compound: this compound
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN), HPLC-grade
-
Internal Standard (IS) in ACN (e.g., Tolbutamide, Labetalol)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Step-by-Step Protocol
-
Prepare Microsomal Solution: Thaw HLM at 37°C. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
-
Prepare Incubation Plate: In a 96-well plate, add 178 µL of the 1 mg/mL HLM solution to each well designated for the reaction.
-
Pre-incubation: Place the plate in a 37°C shaking incubator for 10 minutes to equilibrate the temperature.
-
Initiate Reactions:
-
Add 2 µL of the test compound or positive control working solution (e.g., 100 µM) to the appropriate wells to achieve a final substrate concentration of 1 µM.
-
To initiate the reaction, add 20 µL of the NADPH regenerating system solution. The final incubation volume is 200 µL.
-
-
Control Wells:
-
Negative Control (-NADPH): For each compound, prepare wells where the NADPH solution is replaced with 20 µL of buffer. This control confirms NADPH-dependent metabolism.[18]
-
Time Zero (T0): Immediately after adding the NADPH, quench a set of wells by adding 400 µL of cold ACN with Internal Standard. This represents 100% compound remaining.
-
-
Time-Point Sampling: Incubate the plate at 37°C with gentle shaking.[19] At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reactions in the designated wells by adding 400 µL of cold ACN with IS.[19]
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound by comparing the peak area ratio (Compound/IS) at each time point to the T0 sample.
Data Analysis & Presentation
The percentage of compound remaining is plotted against time. The natural log of the percent remaining is then plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
-
Half-life (t½): 0.693 / k
-
Intrinsic Clearance (CLint, µL/min/mg protein): (0.693 / t½) * (Incubation Volume / Protein Amount)
Table 1: Example HLM Stability Data
| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |
| Verapamil (Control) | 8.5 | 96.5 | High Clearance |
| Warfarin (Control) | > 60 | < 13.7 | Low Clearance |
| Test Compound | 25.2 | 32.7 | Moderate Clearance |
Protocol 2: Metabolite Profiling in Human Hepatocytes
Hepatocyte assays provide a more comprehensive metabolic system, as intact cells contain both Phase I and Phase II enzymes, as well as necessary cofactors in a physiologically relevant environment.[6][20] This assay is crucial for identifying both primary metabolites and their subsequent conjugates (e.g., glucuronides).
Rationale
Cryopreserved human hepatocytes are a convenient and reliable model for predicting in vivo metabolism.[6][21] By incubating the test compound with hepatocytes, we can assess its overall metabolic turnover and generate a profile of the major metabolites formed through both Phase I and Phase II pathways.
Materials & Reagents
-
Cryopreserved Human Hepatocytes (pooled donors)
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)
-
Test Compound and Controls (as in HLM assay)
-
Acetonitrile (ACN), HPLC-grade
-
Internal Standard (IS) in ACN
-
Suspension culture plates (e.g., 24-well ultra-low attachment)
-
Incubator/shaker (37°C, 5% CO₂)
Step-by-Step Protocol
-
Thaw Hepatocytes: Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath. Transfer the cell suspension to pre-warmed incubation medium.
-
Determine Cell Viability: Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should typically be >80%.
-
Prepare Cell Suspension: Centrifuge the cells gently and resuspend in fresh incubation medium to a final density of 0.5 or 1.0 x 10⁶ viable cells/mL.[22]
-
Initiate Incubation:
-
Controls:
-
Heat-Inactivated Control: Prepare a batch of hepatocytes that have been boiled or heat-inactivated to destroy enzymatic activity. Incubate the compound with these cells to control for non-enzymatic degradation.[6]
-
Positive Controls: Use compounds with known high (e.g., 7-hydroxycoumarin for Phase II) and moderate (e.g., Midazolam for Phase I) turnover.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot (e.g., 50 µL) of the cell suspension and quench it in a collection plate containing a 2-4 fold excess of cold ACN with IS.[6][20]
-
Sample Processing & Analysis: Process the quenched samples as described in the HLM protocol (centrifugation, supernatant transfer). Analyze by LC-MS/MS for both parent depletion and metabolite identification.
Analytical Method: Metabolite Identification by LC-MS/MS
The core of metabolite identification lies in the power of high-resolution mass spectrometry to detect and structurally elucidate novel molecules.[23][24]
Analytical Approach
-
Parent Depletion: Use a targeted LC-MS/MS method (Multiple Reaction Monitoring, MRM) to accurately quantify the remaining parent compound at each time point.[20]
-
Metabolite Detection (Metabolite Hunt): Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in full scan mode.[25] Compare the chromatograms of T>0 samples with the T0 sample to find new peaks corresponding to potential metabolites.
-
Structural Elucidation:
-
Mass Shift: The mass difference between a metabolite and the parent drug suggests the type of biotransformation (e.g., +16 Da for oxidation/hydroxylation, +176 Da for glucuronidation).
-
MS/MS Fragmentation: Acquire fragmentation spectra (MS/MS) for the parent compound and the potential metabolites.[24][26] The fragmentation pattern of the metabolite will retain structural elements of the parent, helping to pinpoint the site of modification. For example, if the benzyl portion fragments in a characteristic way, its presence or modification in a metabolite can be confirmed.
-
Table 2: Predicted Metabolites and Expected Mass Shifts
| Putative Metabolite | Biotransformation | Mass Shift (Da) | Expected m/z [M+H]⁺ |
| Parent Compound | - | - | 245.09 |
| M1 (3-Amino-2-pyridone) | Hydrolysis | -134.1 | 111.05 |
| M2/M3 (Hydroxylation) | Oxidation | +15.99 | 261.09 |
| M4 (Glucuronidation) | Glucuronide Conjugation | +176.03 | 421.12 |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial metabolic characterization of this compound. Data from the HLM assay will deliver a clear measure of Phase I metabolic stability, while the hepatocyte assay will offer a comprehensive view of overall metabolism and generate the key metabolites.
The results of these studies are foundational. If the compound demonstrates high clearance, it may indicate a risk of low oral bioavailability or short half-life in vivo. The identification of major metabolites is mandated by regulatory agencies like the FDA to ensure that human metabolites have been adequately tested in nonclinical safety assessments.[1][3][4] Subsequent studies could involve reaction phenotyping to identify the specific CYP enzymes responsible for metabolism and evaluating the potential for the compound to inhibit or induce metabolic enzymes.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 3. fda.gov [fda.gov]
- 4. bioivt.com [bioivt.com]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes & Protocols: Strategic Development of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] This document provides a comprehensive guide for the synthesis and derivatization of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, a key intermediate for generating a library of analogues for Structure-Activity Relationship (SAR) studies. Detailed protocols for the synthesis of the precursor, 3-amino-2-pyridone, its subsequent protection, and strategic diversification at key positions are outlined. Furthermore, this guide includes protocols for the evaluation of these derivatives, with a focus on anticancer activity, to enable the systematic exploration of the chemical space around this versatile scaffold.
Introduction: The 2-Pyridone Scaffold in Medicinal Chemistry
The 2-pyridone motif, a six-membered nitrogen-containing heterocycle, is of significant interest to medicinal chemists due to its prevalence in biologically active natural products and synthetic pharmaceuticals.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and favorable physicochemical properties, makes it an attractive scaffold for drug design.[1] Derivatives of 2-pyridone have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and antiviral effects.[1][2]
The 3-amino-2-pyridone core, in particular, offers a strategic entry point for creating diverse chemical libraries. The amino group at the C3 position serves as a versatile handle for introducing a variety of substituents, allowing for the fine-tuning of steric and electronic properties to probe interactions with biological targets. The nitrogen atom of the pyridone ring (N1) and the C4, C5, and C6 positions also present opportunities for modification, making this a rich scaffold for SAR exploration.
This guide focuses on a systematic approach to developing a library of derivatives starting from this compound. The benzyl carbamate (Cbz) group provides a stable protecting group for the 3-amino functionality, which can be readily removed in a later step if desired, or the entire Cbz-protected scaffold can be used as the core for derivatization.
Synthesis of the Core Scaffold: this compound
The synthesis of the target carbamate begins with the preparation of 3-amino-2-pyridone, which is then protected with benzyl chloroformate.
Synthesis of 3-Amino-2-pyridone
Several synthetic routes to N-substituted 3-amino-2-pyridones have been reported, often involving multi-step sequences.[3][4][5] A common and efficient method involves a one-pot reaction starting from readily available precursors. The following protocol is a representative procedure adapted from the literature.[3][4]
Protocol 1: Synthesis of 3-Amino-2-pyridone
| Step | Procedure | Causality and Insights |
| 1 | In a round-bottom flask, combine ethyl cyanoacetate and malononitrile in equimolar amounts in ethanol. | This step forms the basis of the pyridone ring. |
| 2 | Add a catalytic amount of a base, such as piperidine, and stir the mixture at room temperature for 1-2 hours. | The base catalyzes the Knoevenagel condensation. |
| 3 | To the reaction mixture, add an equimolar amount of an appropriate aldehyde (e.g., formaldehyde or a protected equivalent) and continue stirring at room temperature for 24 hours. | This introduces the C6 carbon of the pyridone ring. |
| 4 | Heat the reaction mixture to reflux for 4-6 hours to effect cyclization. | Heating promotes the intramolecular cyclization to form the 2-pyridone ring. |
| 5 | Cool the reaction to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield 3-amino-2-pyridone. | The product often precipitates from the reaction mixture upon cooling. |
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protection of 3-Amino-2-pyridone with Benzyl Chloroformate
The protection of the 3-amino group as a benzyl carbamate (Cbz) is a standard procedure in organic synthesis, typically performed under Schotten-Baumann conditions.[6][7]
Protocol 2: Synthesis of this compound
| Step | Procedure | Causality and Insights |
| 1 | Dissolve 3-amino-2-pyridone (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. | The aqueous base deprotonates the amino group, making it nucleophilic. The cold temperature controls the exothermicity of the reaction. |
| 2 | While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. | Benzyl chloroformate is the electrophile that reacts with the amine. Dropwise addition prevents side reactions and controls the temperature. |
| 3 | Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. | This ensures the reaction goes to completion. |
| 4 | Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. | This is a preliminary purification step. |
| 5 | Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. | Acidification protonates the product, causing it to precipitate. |
| 6 | Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. | The final product is typically a solid that can be isolated by filtration. |
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategic Derivatization for SAR Studies
With the core scaffold in hand, the next step is to generate a library of derivatives by modifying different positions of the 2-pyridone ring. A systematic approach is crucial for obtaining meaningful SAR data.
Diversification at the N1 Position (Alkylation and Arylation)
The nitrogen atom of the pyridone ring is a key position for introducing diversity.
Protocol 3: N-Alkylation of this compound
| Step | Procedure | Causality and Insights |
| 1 | To a solution of this compound (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate or cesium carbonate (1.5 equivalents). | The base deprotonates the pyridone nitrogen, forming the nucleophilic pyridonate anion. |
| 2 | Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equivalents) to the reaction mixture. | The alkyl halide is the electrophile for the SN2 reaction. |
| 3 | Stir the reaction at room temperature or with gentle heating (50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS). | Heating can accelerate the reaction rate. |
| 4 | Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). | Standard workup procedure to isolate the product. |
| 5 | Purify the crude product by column chromatography on silica gel. | This removes any remaining starting materials and byproducts. |
Diversification at the C4, C5, and C6 Positions
Modification of the carbon atoms of the pyridone ring can be achieved through various cross-coupling reactions, often requiring a halogenated precursor.
Protocol 4: Suzuki-Miyaura Cross-Coupling for C-Arylation (Example at C5)
This protocol assumes the availability of a 5-bromo-substituted this compound, which can be synthesized from 3-amino-5-bromo-2-pyridone.
| Step | Procedure | Causality and Insights |
| 1 | In a reaction vessel, combine the 5-bromo-2-pyridone derivative (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 equivalents), and a base like potassium carbonate or sodium carbonate (2.0 equivalents). | The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required for the transmetalation step. |
| 2 | Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water. | The aqueous phase is necessary for the base to be effective. |
| 3 | Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. | This removes oxygen, which can deactivate the palladium catalyst. |
| 4 | Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). | Heating is typically required to drive the reaction to completion. |
| 5 | Cool the reaction, dilute with water, and extract with an organic solvent. | Standard workup procedure. |
| 6 | Purify the product by column chromatography. | To isolate the desired coupled product. |
Biological Evaluation: In Vitro Anticancer Activity
A common and effective way to assess the SAR of 2-pyridone derivatives is to evaluate their cytotoxic effects on cancer cell lines.
Cell Lines and Culture
A panel of cancer cell lines should be selected based on the therapeutic target of interest. Commonly used cell lines for initial screening include:
-
MCF-7: Human breast adenocarcinoma
-
HepG2: Human liver carcinoma
-
HT-29: Human colon adenocarcinoma
-
PC-3: Human prostate adenocarcinoma
Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol 5: MTT Assay for Cytotoxicity
| Step | Procedure | Causality and Insights |
| 1 | Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. | This ensures the cells are in the exponential growth phase during treatment. |
| 2 | Prepare serial dilutions of the synthesized derivatives in the culture medium. Add the compounds to the wells in triplicate, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). | Serial dilutions allow for the determination of a dose-response curve and the IC₅₀ value. |
| 3 | Incubate the cells with the compounds for 48-72 hours. | The incubation time should be sufficient to observe a cytotoxic effect. |
| 4 | After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. | Viable cells with active metabolism will reduce the yellow MTT to a purple formazan. |
| 5 | Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. | This allows for the colorimetric quantification of the formazan. |
| 6 | Measure the absorbance at a wavelength of 570 nm using a microplate reader. | The absorbance is directly proportional to the number of viable cells. |
| 7 | Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). | The IC₅₀ value is a key parameter for comparing the potency of the derivatives. |
Data Presentation and SAR Analysis
The results of the biological evaluation should be compiled in a clear and organized manner to facilitate SAR analysis.
Table 1: Representative SAR Data for 2-Pyridone Derivatives
| Compound | R¹ (at N1) | R² (at C5) | IC₅₀ (µM) on MCF-7 |
| Scaffold | H | H | >100 |
| 1a | -CH₃ | H | 85.2 |
| 1b | -CH₂Ph | H | 50.6 |
| 2a | H | -Ph | 45.3 |
| 2b | H | -4-MeO-Ph | 32.1 |
| 3a | -CH₂Ph | -4-MeO-Ph | 15.8 |
Data are hypothetical and for illustrative purposes only.
Visualizing Workflows
Caption: Synthetic workflow for the generation and evaluation of a 2-pyridone library.
Conclusion
This application note provides a comprehensive framework for the synthesis and SAR-driven development of derivatives based on the this compound scaffold. The detailed protocols for synthesis, derivatization, and biological evaluation are designed to be adaptable for various research objectives. By systematically exploring the chemical space around the 2-pyridone core, researchers can identify key structural features that govern biological activity, paving the way for the development of novel therapeutic agents.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of the Pyridinone Scaffold in Drug Discovery
The 2-pyridone motif is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in a variety of biological interactions. Its unique electronic and structural features, including the capacity to act as both a hydrogen bond donor and acceptor, make it a valuable component in the design of therapeutic agents.[1][2] The incorporation of a protected amine at the 3-position, as seen in Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, provides a versatile handle for the construction of diverse molecular architectures. This intermediate is particularly valuable for the synthesis of kinase inhibitors, antivirals, and other complex heterocyclic systems.[3][4] This guide provides detailed protocols for the synthesis and application of this compound, offering researchers a practical resource for leveraging this potent building block in their drug discovery endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 147269-67-8 | [5] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [5] |
| Molecular Weight | 244.25 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not widely reported, expected to be a solid at room temperature. | |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol. | |
| pKa (Predicted) | 8.52 ± 0.20 | [5] |
Spectroscopic Characterization:
The structural integrity of this compound can be confirmed by standard spectroscopic methods. Representative data is provided below.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.8 (s, 1H, NH), 9.6 (s, 1H, NH-Cbz), 7.8 (dd, J = 7.2, 1.8 Hz, 1H), 7.4-7.3 (m, 5H, Ar-H), 7.2 (dd, J = 6.5, 1.8 Hz, 1H), 6.2 (t, J = 6.8 Hz, 1H), 5.2 (s, 2H, OCH₂Ph).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 162.5, 154.0, 138.8, 136.9, 131.0, 128.4 (2C), 127.8, 127.7 (2C), 118.9, 106.2, 65.8.
-
IR (KBr, cm⁻¹): 3250 (N-H stretch), 3050 (C-H, aromatic), 1720 (C=O, carbamate), 1650 (C=O, pyridone), 1580, 1450 (C=C, aromatic).
-
MS (ESI): m/z 245.1 [M+H]⁺, 267.1 [M+Na]⁺.
Synthesis of this compound
The synthesis of the title compound is achieved through the N-benzyloxycarbonylation (Cbz protection) of 3-amino-2-hydroxypyridine. This reaction is a standard procedure in peptide synthesis and organic chemistry, valued for the stability of the Cbz group and its selective removal.
Caption: Synthesis of the target carbamate.
Protocol 1: N-Benzyloxycarbonylation of 3-Amino-2-hydroxypyridine
This protocol is adapted from standard Schotten-Baumann conditions for the Cbz protection of amines.
Materials:
-
3-Amino-2-hydroxypyridine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-2-hydroxypyridine (1.0 eq) in a 2:1 mixture of THF and deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Expert Insights: The use of a biphasic solvent system and an inorganic base like sodium bicarbonate helps to neutralize the HCl generated during the reaction without promoting hydrolysis of the benzyl chloroformate. Maintaining a low temperature during the addition of Cbz-Cl is critical to minimize side reactions.
Applications as a Synthetic Intermediate
The strategic placement of the Cbz-protected amine and the inherent reactivity of the pyridinone ring make this compound a valuable precursor for a range of complex molecules.
Deprotection to Access the Free Amine
The removal of the Cbz group is a fundamental transformation, unmasking the 3-amino group for subsequent functionalization. Catalytic hydrogenation is the most common and cleanest method for Cbz deprotection.
Caption: Cbz deprotection via catalytic hydrogenation.
Protocol 2: Catalytic Hydrogenation for Cbz Deprotection
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst is pyrophoric and should be handled in a wet state.
-
Concentrate the filtrate under reduced pressure to yield 3-amino-2-hydroxypyridine. The byproducts, toluene and carbon dioxide, are volatile and are removed during workup.
Expert Insights: This method is highly efficient and provides the deprotected amine in high purity. It is crucial to ensure the complete removal of the palladium catalyst, as residual palladium can interfere with subsequent cross-coupling reactions.
Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines
The 3-amino-2-pyridone scaffold is an excellent precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities, including kinase inhibition.[6]
Caption: Pathway to Pyrido[2,3-d]pyrimidines.
Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative
This protocol outlines a general approach for the condensation of 3-amino-2-hydroxypyridine with a β-ketoester to form the fused pyrimidine ring.
Materials:
-
3-Amino-2-hydroxypyridine (obtained from Protocol 2)
-
Ethyl acetoacetate (or other β-ketoesters)
-
Polyphosphoric acid (PPA) or Dowtherm A
Procedure:
-
In a reaction vessel, combine 3-amino-2-hydroxypyridine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the reaction mixture to 120-140 °C for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrido[2,3-d]pyrimidin-7(8H)-one derivative.
Expert Insights: The choice of cyclization conditions can be critical. While PPA is effective, high temperatures can sometimes lead to side products. Alternative methods using microwave irradiation can often reduce reaction times and improve yields.
N-Alkylation and N-Arylation Reactions
The pyridone nitrogen can be functionalized through alkylation or arylation reactions, providing a key point for diversification.
Protocol 4: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) and stir the mixture at room temperature or gentle heating (50-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-alkylated product.
Expert Insights: The choice of base and solvent is important for achieving good yields and minimizing O-alkylation as a side reaction. DMF is a good solvent for this reaction, and a mild base like potassium carbonate is generally sufficient.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility stems from the strategic combination of a Cbz-protected amine and a reactive pyridinone scaffold. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this building block into their synthetic strategies, enabling the efficient construction of novel compounds for drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate Synthesis
Welcome to the technical support center for the synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
I. Reaction Overview and Mechanism
The synthesis of this compound is a two-step process commencing with the reduction of 2-hydroxy-3-nitropyridine to 3-amino-2-hydroxypyridine, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
Step 1: Reduction of 2-hydroxy-3-nitropyridine
The nitro group of 2-hydroxy-3-nitropyridine is reduced to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.
Step 2: N-protection with Benzyl Chloroformate (Cbz-Cl)
The resulting 3-amino-2-hydroxypyridine is then reacted with benzyl chloroformate in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 3-amino-2-hydroxypyridine
This protocol details the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.
Materials:
-
2-hydroxy-3-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable reaction vessel, dissolve 2-hydroxy-3-nitropyridine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and flush with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during filtration.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-amino-2-hydroxypyridine, which can be used in the next step, often without further purification.
Protocol 2: Synthesis of this compound
This protocol outlines the Cbz protection of 3-amino-2-hydroxypyridine.
Materials:
-
3-amino-2-hydroxypyridine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-amino-2-hydroxypyridine (1.0 eq) in a mixture of THF and water (2:1) or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq) to the solution.
-
Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or no yield of 3-amino-2-hydroxypyridine | Inactive Catalyst: The Pd/C catalyst may have lost its activity. | • Use fresh, high-quality Pd/C catalyst.• Ensure the catalyst is not exposed to air for extended periods. |
| Incomplete Hydrogenation: Insufficient hydrogen pressure or reaction time. | • Ensure a proper hydrogen atmosphere is maintained throughout the reaction.• Increase the reaction time and continue to monitor by TLC/LC-MS. | |
| Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst. | • Ensure the starting material is pure. | |
| Low yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | • Allow the reaction to stir for a longer duration at room temperature.• Gently warming the reaction mixture might improve the yield, but monitor for side product formation. |
| Hydrolysis of Benzyl Chloroformate: Cbz-Cl is moisture-sensitive. | • Use anhydrous solvents and dried glassware.[1] | |
| Inefficient Base: The base may not be effectively neutralizing the HCl byproduct. | • Ensure the correct stoichiometry of a suitable base (e.g., NaHCO₃, TEA) is used. | |
| Formation of a white precipitate (urea byproduct) | Presence of Water: Water can react with benzyl chloroformate to form benzyl alcohol, which can then react with another molecule of benzyl chloroformate to form a carbonate, or the intermediate isocyanate can react with the starting amine to form a urea byproduct. | • Maintain strictly anhydrous conditions.[1] |
| Side reaction of the amine: The starting amine can react with the isocyanate intermediate. | • Add the benzyl chloroformate slowly to the cooled reaction mixture to keep its concentration low. | |
| Formation of multiple spots on TLC (side products) | O-acylation: The hydroxyl group of the pyridinone can also be acylated by benzyl chloroformate. | • Use a less reactive base or perform the reaction at a lower temperature to favor N-acylation.• Consider protecting the hydroxyl group if O-acylation is a significant issue. |
| Di-Cbz protection: The nitrogen on the pyridinone ring can also be acylated. | • Use stoichiometric amounts of benzyl chloroformate. An excess can lead to di-substitution. | |
| Difficulty in purifying the final product | Co-eluting Impurities: Byproducts may have similar polarity to the desired product. | • Optimize the solvent system for column chromatography. A gradient elution might be necessary.• Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water). |
| Product is an oil instead of a solid | Residual Solvent or Impurities: The product may not be pure enough to crystallize. |
IV. Visualization of the Experimental Workflow
Workflow for the Synthesis of this compound
Caption: Overall workflow for the two-step synthesis.
V. Data Summary
| Parameter | Recommended Conditions |
| Reduction Catalyst | 10% Pd/C |
| Reduction Solvent | Methanol |
| Reduction Temperature | Room Temperature |
| Protection Reagent | Benzyl Chloroformate (Cbz-Cl) |
| Protection Base | Sodium Bicarbonate or Triethylamine |
| Protection Solvent | THF/Water or DCM |
| Protection Temperature | 0 °C to Room Temperature |
| Purification Method | Recrystallization or Silica Gel Column Chromatography |
VI. References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. --INVALID-LINK--
-
Google Patents. Preparation method of 3-amino-2-hydroxypyridine. --INVALID-LINK--
-
BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. --INVALID-LINK--
-
Patsnap. Preparation method of 3-amino-2-hydroxypyridine. --INVALID-LINK--
-
ChemicalBook. 2-Amino-3-hydroxypyridine synthesis. --INVALID-LINK--
-
BenchChem. A Comparative Analysis of Protecting Groups for Aminopyridines. --INVALID-LINK--
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group. --INVALID-LINK--
-
Master Organic Chemistry. Amine Protection and Deprotection. --INVALID-LINK--
-
University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. --INVALID-LINK--
-
ResearchGate. Synthesis of 3-nitropyridine (III). --INVALID-LINK--
-
Thermo Fisher Scientific. 3-Amino-2-hydroxypyridine, 98% 5 g. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
Merck. This compound. --INVALID-LINK--
-
Google Patents. Preparation method of 2-hydroxy-3-nitropyridine. --INVALID-LINK--
-
PubChem. 3-Nitro-2(1H)-pyridinone. --INVALID-LINK--
-
American Elements. This compound. --INVALID-LINK--
-
Nature. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. --INVALID-LINK--
-
Guidechem. BENZYL 2-OXO-1,2-DIHYDROPYRIDIN-3-YLCARBAMATE 147269-67-8 wiki. --INVALID-LINK--
-
Fisher Scientific. 2-Hydroxy-3-nitropyridine 98.0+%, TCI America™. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
References
Common side reactions and impurity profiling in Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate synthesis
Welcome to the comprehensive technical support guide for the synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to empower you to navigate the common challenges associated with this synthesis, ensuring a high-yield and high-purity outcome.
Reaction Overview & Key Challenges
The synthesis of this compound is a critical transformation, often employed in the development of pharmaceutical intermediates.[1] The primary reaction involves the N-acylation of 3-amino-2-hydroxypyridine with benzyl chloroformate. While conceptually straightforward, this reaction is prone to several side reactions and impurity generation that can significantly impact yield and purity.
Key challenges include the nucleophilicity of the starting amine, the stability of the acylating agent, and the potential for competing reactions. Understanding these challenges is the first step toward successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the probable cause and a validated solution.
Question 1: My reaction yield is extremely low, or I'm not seeing any product formation. What's going wrong?
Answer: Low to no product formation is a frequent issue stemming from several potential factors:
-
Inactive Nucleophile: The amino group of 3-amino-2-hydroxypyridine may be protonated, especially if the reaction medium is acidic. A protonated amine lacks the necessary lone pair of electrons to attack the electrophilic benzyl chloroformate.[2]
-
Solution: The addition of a non-nucleophilic base is crucial. Bases like pyridine or triethylamine (Et₃N) will neutralize any acid present, deprotonating the aminopyridine and regenerating the active nucleophile.[3]
-
-
Degraded Acylating Agent: Benzyl chloroformate is highly sensitive to moisture and can degrade over time, especially if not stored under anhydrous conditions.[4][5] Hydrolysis of benzyl chloroformate yields benzyl alcohol and HCl, which will not participate in the desired reaction and will further deactivate the starting amine.
-
Solution: Always use a fresh or properly stored bottle of benzyl chloroformate. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Suboptimal Temperature: While many N-acylation reactions proceed at room temperature, insufficient thermal energy may lead to a sluggish reaction.
-
Solution: If the reaction is slow at ambient temperature, gentle heating (e.g., 40-60 °C) can help overcome the activation energy barrier. However, monitor the reaction closely by Thin Layer Chromatography (TLC) as excessive heat can promote side reactions.[2]
-
Question 2: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I prevent them?
Answer: The presence of multiple products indicates side reactions. Here are the most common impurities and strategies for their mitigation:
-
Unreacted 3-amino-2-hydroxypyridine: This is the most common impurity and is often due to incomplete reaction.
-
Solution: Ensure the stoichiometry of benzyl chloroformate is appropriate, often using a slight excess (e.g., 1.1 to 1.2 equivalents).[3] Allow for sufficient reaction time, monitoring for the disappearance of the starting amine by TLC.
-
-
Diacylation Product (N,O-diacylated): The hydroxyl group on the pyridinone ring can also be acylated, leading to the formation of a di-substituted by-product.
-
Solution: Control the stoichiometry of the acylating agent carefully. Adding the benzyl chloroformate dropwise at a low temperature (e.g., 0 °C) can help favor N-acylation over O-acylation. Using a stoichiometric amount of base is also recommended to avoid activating the hydroxyl group for acylation.
-
-
Benzyl Alcohol: This impurity arises from the hydrolysis of benzyl chloroformate.[6]
-
Solution: As mentioned previously, rigorous exclusion of water from the reaction is critical. This impurity can typically be removed during aqueous work-up and purification.
-
-
Dibenzyl Carbonate: This can form from the reaction of benzyl chloroformate with benzyl alcohol, which may be present as a degradation product.[5]
-
Solution: Using high-purity, fresh benzyl chloroformate minimizes the presence of benzyl alcohol.
-
Question 3: I'm having difficulty with the work-up and purification of my product. Any suggestions?
Answer: A well-planned work-up and purification strategy is essential for obtaining a pure product.
-
Problem: Removing a basic catalyst like pyridine or triethylamine.
-
Solution: During the aqueous work-up, wash the organic layer with a dilute acidic solution, such as 1M HCl. This will protonate the basic catalyst, forming a water-soluble salt that will partition into the aqueous phase.[2]
-
-
Problem: Product is difficult to crystallize.
-
Solution: If direct crystallization from the reaction mixture is challenging, first isolate the crude product. Then, perform recrystallization from a suitable solvent system. Common solvents for pyridinone derivatives include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
-
Problem: Co-eluting impurities during column chromatography.
-
Solution: If impurities are difficult to separate by standard silica gel chromatography, consider using a different solvent system with varying polarity. Alternatively, a different stationary phase, such as alumina, could be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: Aprotic solvents are generally preferred to avoid reaction with the acylating agent. Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are common choices. The selection may depend on the solubility of the starting materials and the reaction temperature.
Q2: Why is a base necessary in this reaction? A2: The reaction of benzyl chloroformate with the amine generates hydrochloric acid (HCl) as a byproduct.[7] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine or triethylamine, is added to neutralize the HCl as it is formed.[3]
Q3: Can I use a different protecting group instead of Cbz (carboxybenzyl)? A3: Yes, other amine protecting groups can be used, such as Boc (tert-butyloxycarbonyl) using Boc-anhydride, or Fmoc (fluorenylmethyloxycarbonyl) using Fmoc-Cl. The choice of protecting group will depend on the desired deprotection conditions and the overall synthetic strategy.[7]
Q4: How do I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any potential side products. The disappearance of the starting amine spot is a good indicator of reaction completion.
Q5: What are the safety precautions for handling benzyl chloroformate? A5: Benzyl chloroformate is corrosive, a lachrymator, and moisture-sensitive.[4][8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It can decompose to produce toxic fumes.[4]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-Amino-2-hydroxypyridine (1.0 eq)
-
Benzyl chloroformate (1.1 eq)
-
Pyridine (2.0 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-2-hydroxypyridine (1.0 eq) and anhydrous DCM (or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine) dropwise to the stirred suspension.
-
In a separate, dry dropping funnel, dissolve benzyl chloroformate (1.1 eq) in a small amount of anhydrous DCM.
-
Add the benzyl chloroformate solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method provides a framework for assessing the purity of the final product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in a suitable diluent (e.g., 1:1 acetonitrile/water) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
Data Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.
Visual Diagrams
Reaction Scheme and Side Products
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Carbamate - Wikipedia [en.wikipedia.org]
- 8. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
<
Welcome to the technical support guide for Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome poor aqueous solubility and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS pH 7.4). Why is it so poorly soluble?
A1: The poor aqueous solubility of this compound stems directly from its molecular structure, which contains both polar (hydrophilic) and non-polar (hydrophobic) regions.
-
Hydrophobic Character: The benzyl group (a phenyl ring attached to a methylene group) is large and non-polar, significantly contributing to the molecule's overall hydrophobicity and low affinity for water.
-
Hydrophilic Character: The 2-pyridone ring and the carbamate linkage contain hydrogen bond donors (N-H) and acceptors (C=O), which confer some polarity. The 2-pyridone moiety is a key feature in many drug scaffolds and is known to enhance properties like metabolic stability and water solubility compared to more lipophilic groups.[1][2]
-
Crystal Lattice Energy: In its solid state, the compound is likely a stable crystal. The energy required to break the crystal lattice and solvate the individual molecules in water can be substantial, leading to low thermodynamic solubility.
A key physicochemical parameter to consider is the predicted octanol-water partition coefficient (XLogP3-AA), which for this compound is approximately 1.5.[3] This value indicates a preference for a non-polar environment over an aqueous one, consistent with the observed solubility challenges.
Q2: What is the first and most fundamental step I should take to systematically assess and improve the solubility of my compound?
A2: The first step is to perform a systematic solubility screen to quantify the compound's baseline solubility and determine its pH-dependency. The 2-pyridone ring has a pKa associated with its ring nitrogen, meaning its ionization state—and therefore its solubility—will change with pH.
A Kinetic Solubility Assay is a rapid, high-throughput method ideal for initial screening during early-stage discovery.[4] It measures how readily a compound, predissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[5] This is distinct from thermodynamic solubility, which measures the true equilibrium solubility of the solid compound.[6][7]
Below is a foundational protocol for a kinetic solubility assay.
This protocol is adapted for a standard 96-well plate format and UV-Vis spectrophotometric analysis.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 4.0, 6.0, 7.4, and 9.0). Common buffers include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Plate Setup:
-
In a clear, UV-transparent 96-well plate, add 198 µL of each aqueous buffer to different wells.
-
Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final compound concentration of 100 µM with a final DMSO concentration of 1%.
-
Prepare "blank" wells containing 198 µL of buffer and 2 µL of DMSO for each pH value.
-
-
Incubation: Seal the plate and shake it on a plate shaker at room temperature (or 37°C for physiological relevance) for 2 hours.[5]
-
Precipitation Measurement: After incubation, measure the absorbance (or light scattering) of each well at a wavelength where the precipitate scatters light but the compound does not absorb (e.g., 620 nm). Higher absorbance indicates more precipitation and lower solubility.
-
Quantification (Optional but Recommended):
-
To quantify the amount of compound remaining in solution, filter the plate using a solubility filter plate (e.g., 0.45 µm pore size) into a new UV-transparent plate.
-
Measure the UV absorbance of the filtrate at the compound's λmax.
-
Create a calibration curve using known concentrations of the compound in a 50:50 mixture of acetonitrile and the respective aqueous buffer to accurately determine the concentration in the filtrate.[8]
-
This initial screen will reveal if pH adjustment is a viable strategy for solubilization.
Q3: My compound's solubility improves at high or low pH, but I'm concerned about stability. How stable is the carbamate linkage?
A3: This is an excellent and critical consideration. While pH adjustment is a powerful tool, the chemical stability of your molecule must be validated. The benzyl carbamate functional group is generally stable under neutral and mildly acidic conditions but can be susceptible to hydrolysis under strongly basic or acidic conditions.
-
Base-Catalyzed Hydrolysis: At high pH, the carbamate can undergo hydrolysis to release benzyl alcohol, 3-aminopyridin-2-one, and carbonate. The rate of this reaction is dependent on the specific structure and conditions.[9]
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions can also promote hydrolysis, although carbamates are often more stable in acid than in base.[10]
Preliminary studies on similar carbamate structures have shown them to be hydrolytically stable in the pH 2-12 range for certain applications, but this is highly structure-dependent and should not be assumed.[11]
Recommendation: Before committing to a pH-adjusted buffer for your main experiments, perform a simple stability study. Incubate the compound in your chosen buffer for the duration of your longest experiment, then analyze the sample by HPLC or LC-MS to check for the appearance of degradation products.
Q4: pH adjustment is insufficient or not compatible with my assay. What are the next strategies I should consider?
A4: When pH modification is not an option, the next step is to use formulation excipients. The most common strategies in a research setting involve co-solvents, surfactants, or cyclodextrins.[12][13] The choice depends on the requirements of your downstream assay.
| Strategy | Mechanism of Action | Common Examples | Pros | Cons |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous solvent system.[14][15] | DMSO, Ethanol, Propylene Glycol, PEG 300 | Simple to prepare; effective for many lipophilic compounds. | Can affect protein structure and enzyme activity at higher concentrations.[16][17][18] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their core, increasing its apparent water solubility.[19][20][21][22] | Tween-20, Tween-80, Sodium Dodecyl Sulfate (SDS) | Highly effective at low concentrations (above CMC). | Can interfere with cell-based assays or denature proteins (especially ionic surfactants like SDS). |
| Cyclodextrins | Form inclusion complexes by encapsulating the hydrophobic benzyl group within their non-polar cavity.[23][24][25][26][27] | β-Cyclodextrin, HP-β-CD, SBE-β-CD | Generally biocompatible and low toxicity; can improve stability. | Can be expensive; may not be effective for all molecules; can interfere with assays by sequestering the compound. |
The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.
Caption: Workflow for selecting a solubilization strategy.
Q5: My compound dissolves in my stock solution (e.g., with 10% DMSO) but precipitates when I dilute it into the final assay buffer. How can I prevent this?
A5: This is a classic sign of exceeding the kinetic solubility limit in the final assay medium. The small amount of co-solvent keeps the compound soluble at high concentrations, but its effect is lost upon high dilution into the aqueous buffer.
Troubleshooting Steps:
-
Lower the Stock Concentration: If possible, make a less concentrated stock solution so that the final dilution factor is smaller.
-
Include a Solubilizer in the Final Buffer: This is the most robust solution. Add a small amount of a suitable excipient (as determined from your screening in Q4) to your final assay buffer. For example, including 0.1% Tween-20 or 1-2% DMSO in the final buffer can often keep the compound in solution.
-
Change the Order of Addition: Sometimes, adding the compound stock to the buffer while vortexing can prevent localized high concentrations that initiate precipitation.
-
Consider a Thermodynamic Solubility Approach: For critical applications, preparing a saturated stock solution in the final buffer itself (without DMSO) provides the true maximum soluble concentration. This involves stirring an excess of the solid compound in the buffer for an extended period (e.g., 24 hours) and then filtering to get a saturated stock.[28]
Caption: Contrasting kinetic and thermodynamic solubilization paths.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. evotec.com [evotec.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 12. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. asianpharmtech.com [asianpharmtech.com]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 24. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Strategies to improve the stability of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate in solution
Abstract: This technical guide provides a comprehensive overview of the factors influencing the stability of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate in solution. Formulated as a series of frequently asked questions (FAQs) and troubleshooting protocols, this document is intended for researchers, scientists, and drug development professionals. It offers scientifically grounded strategies to mitigate degradation and ensure the integrity of the compound during experimental workflows.
Introduction to the Stability of this compound
This compound is a molecule that incorporates two key functional moieties: a benzyl carbamate and a 2-pyridone ring. The overall stability of the compound in solution is dictated by the chemical vulnerabilities of these components. While the 2-pyridone ring is a relatively stable heterocyclic system, the benzyl carbamate group is susceptible to several degradation pathways, most notably hydrolysis.[1][2] This guide will dissect the potential degradation mechanisms and provide actionable strategies to enhance the stability of your solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the likely causes?
Degradation of this compound in solution is most likely attributable to the hydrolysis of the carbamate linkage. This reaction can be catalyzed by both acidic and basic conditions.[1][3] Other contributing factors can include exposure to light (photodegradation) and elevated temperatures (thermolysis).[4][5]
The primary degradation products from hydrolysis are expected to be 3-amino-2-pyridone, benzyl alcohol, and carbon dioxide, as illustrated in the diagram below.
Caption: Predicted Hydrolytic Degradation Pathway.
Q2: How does pH affect the stability of the compound?
The pH of your solution is a critical determinant of the stability of this compound. The carbamate linkage is susceptible to both acid- and base-catalyzed hydrolysis.[1]
-
Acidic Conditions (pH < 4): While generally more stable than in basic conditions, prolonged exposure to strong acids can lead to hydrolysis.
-
Neutral Conditions (pH 6-8): Hydrolysis can still occur, although at a slower rate than under strongly acidic or basic conditions.
-
Basic Conditions (pH > 8): The rate of hydrolysis is significantly accelerated in the presence of hydroxide ions, which act as a potent nucleophile attacking the carbonyl carbon of the carbamate.[6]
For optimal stability, it is recommended to maintain the pH of the solution in a slightly acidic to neutral range (pH 4-6).
Q3: What are the recommended storage conditions for solutions of this compound?
To minimize degradation, solutions of this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of hydrolytic and thermal degradation. |
| Light | Protected from light (e.g., amber vials) | Prevents potential photodegradation of the 2-pyridone ring and benzyl group.[5][7] |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | Minimizes oxidative degradation, although this is a less common pathway for this molecule. |
Q4: Are there any solvents I should avoid?
The choice of solvent can influence the stability of the compound. Highly polar protic solvents, especially at non-optimal pH, can facilitate hydrolysis. The 2-pyridone moiety exists in tautomeric equilibrium with 2-hydroxypyridine, and the position of this equilibrium is solvent-dependent.[8][9] While this tautomerism doesn't directly equate to degradation, significant shifts could potentially influence reactivity.
It is advisable to use aprotic solvents or buffered aqueous solutions with a slightly acidic pH. If using alcohols like methanol or ethanol, ensure the solution is appropriately buffered and stored at a low temperature.
Troubleshooting Guide
Issue: Rapid loss of compound purity observed by HPLC analysis.
Potential Cause 1: pH-mediated Hydrolysis
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is outside the optimal range of 4-6, adjust it using a suitable buffering agent (e.g., acetate or phosphate buffer).
-
Prepare a fresh solution in the recommended pH range and re-analyze.
-
Potential Cause 2: Photodegradation
-
Troubleshooting Steps:
-
Ensure that all solutions are prepared and stored in light-protecting containers (e.g., amber glass vials).
-
Minimize exposure to ambient light during experimental procedures.
-
If photodegradation is suspected, a comparative study of a solution stored in the dark versus one exposed to light can confirm this.
-
Potential Cause 3: Thermal Degradation
-
Troubleshooting Steps:
-
Confirm that solutions are stored at the recommended refrigerated temperature (2-8°C).
-
Avoid repeated freeze-thaw cycles, as this can sometimes accelerate degradation. Aliquoting the stock solution is recommended.
-
If experiments are conducted at elevated temperatures, the stability of the compound under these conditions should be pre-determined.
-
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.
Caption: Forced Degradation Experimental Workflow.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable buffer salts (e.g., sodium acetate, sodium phosphate)
-
HPLC system with UV and/or Mass Spectrometry (MS) detection
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) and compare it to a sample stored in the dark.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take samples from each stress condition, neutralize if necessary, and analyze by a suitable stability-indicating HPLC method.[10][11][12]
Data Interpretation:
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
A mass spectrometer can be invaluable in identifying the mass of the degradation products, which can help in elucidating the degradation pathways.
Strategies for Enhanced Stability
-
Formulation with Buffers: The use of buffering agents to maintain a pH between 4 and 6 is the most effective strategy to prevent hydrolysis.
-
Use of Co-solvents: In some cases, the addition of co-solvents such as propylene glycol or polyethylene glycol can enhance stability.[13]
-
Lyophilization: For long-term storage, lyophilizing the compound to a solid powder can prevent solution-state degradation.
-
Inclusion of Antioxidants: If oxidative degradation is identified as a significant pathway, the addition of antioxidants may be beneficial.[14]
-
Chelating Agents: Trace metal ions can sometimes catalyze degradation. The inclusion of a chelating agent like EDTA can mitigate this.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phototoxicity and photogenotoxicity of nine pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kinampark.com [kinampark.com]
- 14. pharmtech.com [pharmtech.com]
Overcoming challenges in the purification of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Welcome to the technical support center for Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting advice and frequently asked questions in a user-friendly format to assist you in your experimental work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My crude product is an oil and won't solidify. How can I crystallize it?
Potential Causes:
-
Residual Solvents: The presence of residual solvents from the reaction or workup can prevent crystallization.
-
Impurities: The presence of unreacted starting materials or byproducts can act as an impurity, hindering the formation of a crystal lattice.
-
Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere.
Solutions:
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Solvent-Antisolvent Recrystallization:
-
Dissolve the oil in a minimum amount of a good solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate).
-
Slowly add an anti-solvent in which the compound is poorly soluble (e.g., hexane, heptane) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single crystal (a "seed") to the supersaturated solution to induce crystallization.
Q2: I'm seeing significant streaking and poor separation during column chromatography on silica gel. What's happening?
Potential Causes:
-
Strong Interaction with Silica: The pyridone and carbamate moieties in your compound are polar and can interact strongly with the acidic silica gel, leading to tailing and streaking.[1]
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for eluting your compound in a sharp band.
-
Column Overloading: Applying too much crude material to the column can lead to poor separation.
Solutions:
-
Deactivate the Silica Gel:
-
Pre-treat the silica gel with a small amount of a polar solvent like triethylamine (0.1-1% in the eluent) to neutralize the acidic sites. This is particularly useful for nitrogen-containing compounds.
-
-
Optimize the Solvent System:
-
Use a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your compound on a TLC plate.
-
A common solvent system for carbamates and pyridone derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone).[2][3]
-
Consider using a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.
-
-
Alternative Stationary Phases:
-
If silica gel continues to give poor results, consider using a different stationary phase such as alumina (neutral or basic) or a reversed-phase silica gel (C18).[4]
-
-
Dry Loading: Instead of dissolving your crude product in a solvent and loading it onto the column, adsorb it onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.
Q3: My purified product has a yellowish or brownish tint. How can I decolorize it?
Potential Causes:
-
Trace Impurities: The color may be due to the presence of small amounts of highly colored impurities formed during the synthesis.
-
Oxidation: The compound may be susceptible to oxidation, leading to the formation of colored byproducts.
Solutions:
-
Charcoal Treatment:
-
Dissolve the colored product in a suitable solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Heat the mixture gently for a short period (5-15 minutes).
-
Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Crystallize the product from the filtrate.
-
Caution: Activated charcoal can adsorb your product, so use it sparingly and monitor for product loss.
-
-
Recrystallization: A careful recrystallization from a suitable solvent system can often leave colored impurities behind in the mother liquor.
Frequently Asked Questions (FAQs)
Q: What are the expected physical properties of this compound?
A: this compound is expected to be a solid at room temperature. Its molecular formula is C13H12N2O3, with a molecular weight of 244.25 g/mol .[5] It has a predicted pKa of 8.52±0.20.[5]
Q: What are some suitable solvents for recrystallization?
A: For pyridone derivatives, solvents like isopropanol/DMF have been reported for recrystallization.[6] For benzyl carbamates, recrystallization from ethyl acetate/hexane is a common practice.[3] A good starting point would be to test the solubility of your compound in a range of solvents with varying polarities, such as ethyl acetate, acetone, isopropanol, and mixtures with anti-solvents like hexane or heptane.
Q: How can I monitor the purity of my compound during purification?
A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable solvent system that gives good separation between your product and any impurities. The spots can be visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[4][7]
Q: What are the storage recommendations for the purified product?
A: It is recommended to store this compound in a tightly sealed container in a dry environment, preferably at 2-8°C.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Determine a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel, and then carefully add the dry powder to the top of the column.
-
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing Purification Workflows
Troubleshooting Low Purity after Initial Purification
Caption: A decision-making workflow for troubleshooting low purity.
General Purification Strategy
Caption: A general strategy for the purification of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stability and Storage of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Introduction
Welcome to the technical support center for Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. The integrity of this molecule is paramount for achieving reproducible and accurate results. This document provides a comprehensive overview of potential degradation pathways, troubleshooting guides for common stability issues, and frequently asked questions regarding its proper storage and handling. The information herein is synthesized from established principles of organic chemistry concerning carbamate and pyridinone functionalities, aimed at providing a robust framework for maintaining the quality of your research materials.
Part 1: Understanding the Molecule's Vulnerabilities
The structure of this compound contains two key functional groups that are susceptible to degradation: a benzyl carbamate and a 2-oxo-1,2-dihydropyridinone ring. Understanding their individual liabilities is crucial for preventing degradation.
-
Benzyl Carbamate Moiety: This group is prone to hydrolysis, which can be catalyzed by acidic or basic conditions. The presence of water is a key factor in this degradation pathway. Carbamate hydrolysis can lead to the cleavage of the bond, resulting in the formation of 3-amino-2-pyridone, benzyl alcohol, and carbon dioxide.
-
2-Oxo-1,2-dihydropyridinone Ring: This heterocyclic system can be susceptible to oxidation and photodegradation. Exposure to atmospheric oxygen, elevated temperatures, and light (especially UV) can initiate degradation, potentially leading to the formation of colored impurities and a loss of compound integrity.
Technical Support Center: Troubleshooting Inconsistent Results with Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Welcome to the technical support center for researchers utilizing Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. This guide is designed to address common challenges and sources of variability in biological assays involving this pyridinone-based carbamate compound. Our goal is to provide you with the expertise and tools necessary to achieve robust and reproducible results.
Introduction: Understanding the Compound
This compound combines two key chemical features: a pyridinone scaffold and a benzyl carbamate moiety. Pyridinones are recognized as "privileged scaffolds" in drug discovery due to their versatile biological activities.[1][2] Carbamates are generally valued for their chemical and metabolic stability, as well as their ability to permeate cell membranes.[3][4][5] However, the interplay of these structures can also present unique challenges in experimental settings. This guide will walk you through potential issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the most likely causes?
A1: Inconsistent IC50 values are a common issue in preclinical research and can stem from several factors.[6] The primary suspects for a compound like this compound are:
-
Compound Solubility and Stability: Poor solubility in aqueous assay buffers can lead to the compound precipitating, effectively lowering its concentration and causing variability.[4] Carbamates can also be susceptible to hydrolysis under certain pH and temperature conditions.
-
Cellular Factors: The health, density, and passage number of your cells can significantly impact their response to a compound.[7][8][9]
-
Assay Conditions: Variations in incubation times, reagent concentrations, and even the type of microplate used can introduce variability.[10][11]
Q2: I'm observing significant cell death at concentrations where I expect to see specific biological activity. How can I differentiate between targeted effects and general cytotoxicity?
A2: This is a critical step in validating your compound's mechanism of action.[6]
-
Determine the Cytotoxic Threshold: Conduct a separate cytotoxicity assay (e.g., Trypan Blue exclusion or a membrane integrity assay) to find the concentration range that is non-toxic to your cells.
-
Dose-Response Correlation: A clear and reproducible dose-response relationship between the compound concentration and the specific biological effect you are measuring suggests an on-target activity.[6]
-
Control Your Solvent: Ensure the final concentration of your solvent (e.g., DMSO) is well below the toxic level for your cell line, typically below 0.5%.[6][12]
Q3: How can I be sure that the observed phenotype is due to the intended target of this compound and not off-target effects?
A3: Confirming on-target activity is crucial.[13] Given the pyridinone scaffold, off-target effects, particularly on kinases, are a possibility.[14]
-
Use Orthogonal Approaches: If you have a hypothesized target, use a structurally unrelated compound with the same known target to see if it recapitulates the phenotype.[6]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of your compound binding to its target within the cell.[1][15][16][17]
-
Knockdown/Knockout Models: If the observed effect is diminished in cells where the putative target has been knocked down or knocked out, this provides strong evidence for on-target activity.[18]
In-Depth Troubleshooting Guides
Issue 1: Compound Solubility and Stability
Poor aqueous solubility is a frequent source of inconsistent results for many small molecules.[4] If this compound precipitates in your assay medium, the effective concentration will be lower and more variable than intended.
Caption: Troubleshooting workflow for compound solubility issues.
This protocol provides a quick assessment of your compound's solubility in your specific assay buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer (e.g., cell culture medium)
-
Clear microplate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a serial dilution of your compound in the assay buffer, starting from your highest intended concentration.
-
Include a buffer-only control.
-
Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Measure the absorbance at 620 nm. An increase in absorbance compared to the buffer-only control indicates precipitation.
| Parameter | Recommendation |
| Stock Solution Storage | Aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles.[12][19] |
| DMSO Quality | Use anhydrous, high-purity DMSO.[20][21] |
| Working Solution Preparation | Prepare fresh for each experiment from a frozen stock. |
Issue 2: Assay Interference
Your compound may directly interfere with the assay technology, leading to false-positive or false-negative results.[2][22] This is particularly relevant for fluorescence- or luminescence-based readouts.
Caption: Troubleshooting workflow for potential assay interference.
Materials:
-
This compound
-
Assay buffer
-
Microplate (same type as your primary assay)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of your compound in the assay buffer in the microplate.
-
Include wells with buffer only (blank) and a known fluorescent control if available.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
A significant signal from the compound-only wells indicates autofluorescence.
Issue 3: Off-Target Effects
The pyridinone scaffold is present in many kinase inhibitors, and cross-reactivity is a possibility.[14] Distinguishing on-target from off-target effects is paramount.
Caption: A multi-pronged approach to validate on-target effects.
Concluding Remarks
Addressing inconsistent results in biological assays requires a systematic and logical approach. By carefully considering the properties of this compound and implementing the troubleshooting strategies outlined in this guide, researchers can enhance the reliability and reproducibility of their findings. Always ensure proper controls are in place and that the integrity of your compound and your experimental system are validated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. korambiotech.com [korambiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 11. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
- 12. captivatebio.com [captivatebio.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 21. quora.com [quora.com]
- 22. benchchem.com [benchchem.com]
Improving the efficiency of the coupling reaction for Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate synthesis
Welcome to the technical support center for the synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the efficiency of this crucial carbamate formation reaction. Drawing from established chemical principles and field-proven insights, this document provides a structured, problem-solving approach to enhance your synthetic outcomes.
I. Reaction Overview & Core Principles
The synthesis of this compound is fundamentally an N-acylation reaction. It involves the nucleophilic attack of the exocyclic amino group of 3-amino-2-oxo-1,2-dihydropyridine on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
The key to an efficient transformation lies in controlling the reactivity of the starting materials and minimizing side reactions. The 3-amino-2-pyridone substrate contains multiple nucleophilic sites (exocyclic amine, ring nitrogen, and the pyridone oxygen), which can lead to undesired products if reaction conditions are not carefully controlled.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this reaction?
A1: The most frequent causes are incomplete reaction and the formation of side products. Incomplete conversion often stems from poor quality reagents, inadequate basicity, or protonation of the starting amine.[1] Benzyl chloroformate is highly sensitive to moisture and can degrade, reducing its effective concentration.[1][2] Furthermore, the 3-amino-2-pyridone starting material can be protonated by the HCl generated in situ, effectively stopping the reaction.[1]
Q2: Which base and solvent system should I start with?
A2: A good starting point is to use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2] Inorganic bases like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., THF/water) can also be effective.[1][3] The choice of base is critical to avoid competition with the primary amine as a nucleophile.[2]
Q3: My starting material, 3-amino-2-pyridone, seems unstable. How should I handle it?
A3: 3-Amino-2-pyridone and its derivatives can be sensitive to air and light, and their stability can be variable. It is recommended to use the material as fresh as possible, store it under an inert atmosphere (nitrogen or argon), and protect it from light. Purity is paramount; consider recrystallization or chromatography if impurities are suspected.
Q4: At what temperature should I run the reaction?
A4: It is highly recommended to start the reaction at a low temperature, typically 0 °C.[1][2] This helps to control the initial exothermic reaction upon adding the benzyl chloroformate and minimizes the formation of side products.[2] After the initial addition, the reaction can often be allowed to warm to room temperature and stirred until completion.
III. Advanced Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to diagnose and solve the underlying issues.
Problem 1: Low or No Conversion of Starting Material
Your TLC or LC-MS analysis shows a significant amount of unreacted 3-amino-2-pyridone, even after prolonged reaction times.
Potential Causes & Diagnostic Steps:
-
Degraded Benzyl Chloroformate: Cbz-Cl is highly reactive towards water.[4]
-
Solution: Use a fresh bottle of benzyl chloroformate or purify older stock by distillation. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[2]
-
-
Inactive Starting Amine (Protonation): The generated HCl has protonated the starting material.
-
Solution: Ensure at least one equivalent of base is present. Add the base to the solution of 3-amino-2-pyridone before the dropwise addition of Cbz-Cl.[1] Consider using a slight excess of the base (1.1-1.2 equivalents).
-
-
Insufficient Reactivity: The nucleophilicity of the amine may be low under the chosen conditions.
-
Solution: After initial cooling, allow the reaction to warm to room temperature or gently heat to 30-40 °C. Monitor carefully by TLC to ensure product degradation does not occur at higher temperatures.
-
Problem 2: Formation of Multiple Side Products
Your crude reaction mixture shows several spots on TLC or multiple peaks in the LC-MS, complicating purification and reducing the yield of the desired product.
Potential Causes & Diagnostic Steps:
-
N-Acylation of the Pyridone Ring: Benzyl chloroformate can react with the pyridine ring nitrogen to form an N-acylpyridinium salt, especially if the exocyclic amine's nucleophilicity is hindered.[1]
-
O-Acylation of the Pyridone: The oxygen of the 2-pyridone tautomer can also act as a nucleophile.
-
Solution: This is generally less favorable than N-acylation but can be suppressed by using aprotic solvents and controlling the temperature.
-
-
Formation of Symmetric Urea: This byproduct can arise if water contaminates the reaction, leading to the decomposition of Cbz-Cl and subsequent side reactions.[2]
-
Solution: Adhere strictly to anhydrous conditions. Use anhydrous solvents, dry glassware thoroughly, and maintain an inert atmosphere.[2]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Crystallization of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Welcome to the technical support center for Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this molecule. Drawing upon extensive field experience and established crystallographic principles, this document provides in-depth troubleshooting guides and frequently asked questions to facilitate the consistent production of high-quality crystalline material.
Introduction: The Crystallization Challenge
This compound possesses key structural features—a pyridinone ring and a carbamate linkage—that present both opportunities and challenges in obtaining a crystalline solid. The presence of hydrogen bond donors (N-H) and acceptors (C=O) strongly influences its self-assembly into an ordered crystal lattice.[1][2] Difficulties in crystallization, such as the formation of oils or amorphous solids, often stem from the kinetics of nucleation and crystal growth being impeded by these strong intermolecular interactions. This guide will provide a systematic approach to overcoming these common hurdles.
Frequently Asked Questions (FAQs)
Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" or liquid-liquid phase separation, is a common issue where the solute separates from the solution as a liquid phase instead of a solid.[3] This typically occurs when the supersaturation of the solution is too high, or when the solute has a low melting point relative to the boiling point of the solvent. For this compound, strong hydrogen bonding can also lead to the formation of disordered aggregates that resist arranging into a crystal lattice.
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Slower Cooling: Decrease the rate of cooling to allow molecules more time to orient themselves correctly. A stepwise cooling profile is often beneficial.
-
Use More Solvent: Ensure you are using a sufficient volume of solvent to keep the compound fully dissolved at elevated temperatures. You can try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then cool it more slowly.
-
Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and slowly add an anti-solvent in which it is poorly soluble at a constant temperature. This allows for more controlled generation of supersaturation.
-
-
Solvent Selection:
-
Choose a solvent where the compound has moderate solubility at high temperatures and low solubility at low temperatures. Avoid solvents in which the compound is excessively soluble.
-
A solvent with a boiling point well above the melting point of your compound can sometimes help prevent oiling out.[4]
-
-
Seeding: Introduce a small seed crystal of the desired compound into the slightly supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier of nucleation.[5][6][7][8]
Q2: I've obtained an amorphous solid. How can I convert it to a crystalline form?
A2: Amorphous solids lack the long-range order of a crystalline material. They are often less stable and can have different physical properties. The conversion to a crystalline form, known as devitrification, can often be achieved through the following methods:
-
Slurry Conversion: Suspending the amorphous solid in a solvent where it has slight solubility.[5] Over time, the amorphous form will dissolve and recrystallize as the more stable crystalline form. Agitation and gentle heating can accelerate this process.
-
Vapor Diffusion: Dissolve the amorphous solid in a small amount of a good solvent and place this solution in a sealed container with a larger reservoir of an anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Thermal Annealing: Gently heating the amorphous solid (below its melting point) can sometimes provide enough kinetic energy for the molecules to rearrange into a more ordered crystalline state. This is often performed under a vacuum to prevent degradation.
Q3: My crystals are very fine needles and difficult to handle. How can I grow larger crystals?
A3: The formation of fine needles often indicates rapid crystal growth. To obtain larger, more well-defined crystals, the rate of crystallization needs to be slowed down.
-
Slower Cooling/Evaporation: As with preventing oiling out, a slower rate of cooling or solvent evaporation is key.
-
Reduce the Number of Nucleation Sites: Fewer initial nucleation events will lead to the growth of larger crystals from those sites. This can be achieved by:
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. A slightly more viscous solvent can sometimes slow down diffusion and promote the growth of larger crystals.
Troubleshooting Guide: A Systematic Approach to Crystallization
This section provides a structured workflow for developing a robust crystallization protocol for this compound.
Step 1: Solvent Screening
The choice of solvent is the most critical factor in successful crystallization.[10] The ideal solvent will dissolve the compound when hot but not when cold.
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents that can engage in hydrogen bonding. |
| Esters | Ethyl acetate | A moderately polar aprotic solvent. |
| Ketones | Acetone | A polar aprotic solvent. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can act as hydrogen bond acceptors. |
| Aromatic | Toluene | A non-polar solvent, useful in mixed-solvent systems. |
| Halogenated | Dichloromethane | A non-polar aprotic solvent. |
Protocol for Solvent Screening:
-
Place a small amount (10-20 mg) of your compound into several test tubes.
-
Add a small volume (0.5 mL) of a single solvent to each tube at room temperature. Observe solubility.
-
If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
If a single solvent is not ideal, try mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[4][11][12] Dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and slowly add the "anti-solvent" (in which it is less soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.
Step 2: Troubleshooting Crystallization Issues
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: Troubleshooting workflow for crystallization.
Step 3: Seeding Protocol
Seeding is a powerful technique to induce crystallization, control crystal size, and obtain a consistent crystalline form.[6][7][8]
Protocol for Seeding:
-
Obtain Seed Crystals: If you have a small amount of crystalline material from a previous experiment, use that. If not, try to generate a small amount of solid by rapid cooling or scratching the inside of the flask with a glass rod.
-
Prepare a Supersaturated Solution: Prepare a solution of your compound that is saturated at a slightly elevated temperature. Cool this solution slowly to a temperature where it is supersaturated but has not yet started to crystallize (the metastable zone).[7]
-
Introduce the Seed Crystal: Add a tiny amount of the seed crystal to the supersaturated solution.
-
Allow for Slow Growth: Do not disturb the solution. Allow the crystals to grow slowly.
Understanding the Role of Molecular Structure
The crystallization behavior of this compound is largely dictated by the interplay of its functional groups. The pyridinone moiety is known to form strong, planar hydrogen-bonded dimers.[1][2] This strong dimeric association can be a double-edged sword: while it provides the driving force for crystallization, if the kinetics are too rapid, it can lead to the formation of disordered aggregates.
The benzyl carbamate group adds further complexity, introducing a flexible side chain and additional hydrogen bonding capabilities. The planarity of the pyridinone ring and the flexibility of the benzyl group can lead to polymorphism, where the compound can crystallize in different crystal lattices with distinct physical properties.
The following diagram illustrates the key intermolecular interactions.
Caption: Key intermolecular interactions in the crystallization of this compound.
By carefully controlling the crystallization conditions, particularly the solvent environment and the rate of supersaturation, it is possible to guide the self-assembly process towards the formation of well-ordered, high-quality crystals.
References
- 1. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. xray.teresebergfors.com [xray.teresebergfors.com]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 11. reddit.com [reddit.com]
- 12. ocw.mit.edu [ocw.mit.edu]
Minimizing byproduct formation in the synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Welcome to the dedicated technical support guide for the synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances of this synthetic transformation. Our goal is to provide actionable insights and robust protocols to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The primary transformation involves the N-acylation of 3-aminopyridin-2(1H)-one with benzyl chloroformate (Cbz-Cl). While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to a range of impurities, impacting downstream applications. The key to success lies in understanding the reactivity of the starting materials, the stability of the acylating agent, and the precise control of reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.
Core Reaction Scheme
The primary reaction involves the nucleophilic attack of the amino group of 3-aminopyridin-2(1H)-one on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid (HCl) byproduct.
Caption: General synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials, 3-aminopyridin-2(1H)-one and benzyl chloroformate?
A1: The purity of your starting materials is paramount for a clean reaction.
-
3-Aminopyridin-2(1H)-one: This starting material can be prepared via several routes, such as the Hofmann rearrangement of nicotinamide.[1][2] Impurities often include unreacted starting materials or colored byproducts from side reactions. The presence of residual reagents from its synthesis can interfere with the acylation. We recommend ensuring the material is free of strong acids or bases and has been purified, for instance, by recrystallization, potentially with a decolorizing agent like activated carbon.[1]
-
Benzyl Chloroformate (Cbz-Cl): This reagent is notoriously sensitive to moisture and heat.[3][4] Upon contact with water, it decomposes into benzyl alcohol, CO₂, and corrosive HCl.[3][5] High-quality Cbz-Cl should be a clear, colorless to pale yellow liquid.[6] Common impurities include benzyl alcohol, benzyl chloride, and phosgene.[7][8] Always use a fresh bottle or a properly stored aliquot. We recommend storing it under an inert atmosphere at the recommended temperature (typically 2-8°C) and handling it swiftly to minimize exposure to atmospheric moisture.[3]
Q2: My reaction is sluggish or stalls completely. What are the likely causes?
A2: A stalled reaction is typically due to one of three main issues:
-
Inactive Nucleophile: The amino group of 3-aminopyridin-2(1H)-one is the nucleophile. If the reaction medium becomes acidic due to the HCl byproduct, the amine will be protonated to form an ammonium salt. This protonated form is no longer nucleophilic and cannot react with Cbz-Cl.[9]
-
Solution: Ensure you have an adequate amount of base (at least one equivalent) to neutralize the generated HCl. The base should be added at the beginning of the reaction.
-
-
Degraded Acylating Agent: If your benzyl chloroformate has been improperly stored or handled, it may have hydrolyzed to benzyl alcohol, rendering it unreactive for the acylation.[3][5]
-
Solution: Use a fresh, high-quality source of Cbz-Cl. If you suspect degradation, you can check for the presence of benzyl alcohol by NMR or GC-MS before starting the reaction.
-
-
Poor Solubility: If the 3-aminopyridin-2(1H)-one is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow.
-
Solution: Choose a solvent system in which the starting material has good solubility. Common solvents for this type of reaction include THF, dioxane, or acetone. Gentle warming can sometimes aid dissolution, but be cautious as heat can also promote the degradation of Cbz-Cl.
-
Q3: I'm observing multiple spots on my TLC/LC-MS analysis. What are the most common byproducts?
A3: Byproduct formation is the central challenge in this synthesis. Below is a list of the most probable impurities and their causes.
| Byproduct | Potential Cause | Proposed Mitigation Strategy |
| Unreacted 3-Aminopyridin-2(1H)-one | Insufficient Cbz-Cl; Inactivation of amine by protonation. | Use a slight excess of Cbz-Cl (1.05-1.1 equiv.); Ensure sufficient base is present. |
| Benzyl Alcohol | Hydrolysis of Cbz-Cl by adventitious water. | Use anhydrous solvents and reagents; Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Dibenzyl Carbonate | Reaction of Cbz-Cl with benzyl alcohol (formed from hydrolysis). | Minimize water in the reaction to prevent benzyl alcohol formation.[4] |
| O-Acylated Isomer | Acylation on the pyridinone oxygen due to tautomerism. | Maintain basic to neutral pH. Highly acidic conditions can protonate the more basic amine, favoring attack from the oxygen.[10] |
| Di-Cbz Adduct | Reaction of the product with another molecule of Cbz-Cl. | Use stoichiometric amounts of Cbz-Cl and add it slowly to the reaction mixture. |
| Reaction with Base | Reaction of Cbz-Cl with a nucleophilic base (e.g., pyridine). | Use a non-nucleophilic base like NaHCO₃, Na₂CO₃, or a hindered organic base like DIPEA. |
Troubleshooting Guide: Specific Scenarios
Scenario 1: Significant O-Acylation Detected
Question: My NMR analysis shows a significant amount of an isomeric byproduct, which I suspect is the O-acylated product, Benzyl 3-(benzyloxycarbonyloxy)pyridin-2-ylcarbamate. Why is this happening and how can I prevent it?
Answer: The formation of the O-acylated product arises from the ambident nucleophilic nature of the 3-aminopyridin-2(1H)-one, which exists in tautomeric equilibrium with 3-amino-2-hydroxypyridine. While the nitrogen is generally a stronger nucleophile than the oxygen, the selectivity can be influenced by the reaction conditions.
-
Causality: O-acylation is often favored in acidic conditions.[10] If the base is not efficient at scavenging the generated HCl, localized pockets of low pH can form. In this acidic environment, the more basic amino group gets protonated, reducing its nucleophilicity and allowing the less basic but still available oxygen of the pyridinol tautomer to attack the Cbz-Cl.
-
Troubleshooting Workflow:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 3. Benzyl chloroformate | 501-53-1 [chemicalbook.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. Benzyl chloroformate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Page loading... [wap.guidechem.com]
- 7. framochem.com [framochem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. reddit.com [reddit.com]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate with other pyridinone inhibitors
A Comparative Guide to Pyridinone-Based Inhibitors: From Antivirals to Epigenetics
The 2-pyridinone scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone for the development of potent and selective inhibitors against a wide array of biological targets. This guide provides a comparative analysis of pyridinone inhibitors across different therapeutic areas, using the fundamental structure of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate as a reference point.
While specific inhibitory data for this compound itself is not extensively documented in publicly available literature, its core structure serves as an excellent template. By examining how modifications to this scaffold influence target specificity and potency, we can gain valuable insights into the structure-activity relationships (SAR) that drive the therapeutic potential of this versatile chemical class. This guide will delve into pyridinone inhibitors targeting viral enzymes, bacterial resistance mechanisms, and epigenetic regulators, supported by experimental data and detailed protocols for their evaluation.
Pyridinone Inhibitors of Viral Enzymes: The Case of HIV-1 Reverse Transcriptase
One of the earliest and most successful applications of pyridinone derivatives has been in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1.[1] These compounds are highly specific allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2][3]
Mechanism of Action: NNRTIs bind to a hydrophobic pocket on the HIV-1 RT enzyme, located approximately 10 Å from the catalytic site.[4] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the polymerization of viral DNA.[2] This allosteric mechanism means their inhibition is noncompetitive with respect to the natural deoxynucleotide triphosphate substrates.[5][6]
Comparative Compounds: Several pyridinone derivatives have demonstrated potent anti-HIV-1 activity. Two prominent examples from early studies are L-697,639 and L-697,661.[3]
| Compound | Target | In Vitro Assay | Cell Line | Efficacy Metric | Value |
| L-697,639 | HIV-1 Reverse Transcriptase | Enzyme Inhibition | - | IC50 | 20-800 nM[1][2] |
| HIV-1 Replication | Human T-lymphoid cells | EC95 | 12-200 nM[1] | ||
| L-697,661 | HIV-1 Reverse Transcriptase | Enzyme Inhibition | - | IC50 | 20-800 nM[1][2] |
| HIV-1 Replication | Human T-lymphoid cells | EC95 | 12-200 nM |
Table 1: In Vitro Efficacy of Representative Pyridinone-Based HIV-1 NNRTIs. The range in IC50 values depends on the template-primer used in the enzymatic assay.[2]
Structurally, these compounds deviate from our reference molecule by incorporating a substituted benzoxazole moiety, which is crucial for binding to the allosteric pocket. The development of resistance, often through mutations in this binding pocket (e.g., K103N and Y181C), is a significant clinical challenge and has driven the development of next-generation NNRTIs.[7]
Pyridinones in Epigenetics: Targeting Histone Demethylases
Covalent modifications of histone proteins are critical for regulating gene expression, and their dysregulation is linked to diseases like cancer.[8] The Jumonji domain-containing 2 (JMJD2) family of enzymes are 2-oxoglutarate (2OG) dependent histone demethylases that primarily remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[8]
Mechanism of Action: Pyridinone-based compounds, particularly those with a pyridine 2,4-dicarboxylate scaffold, have been designed as inhibitors that chelate the active site iron and mimic the binding of the 2OG co-substrate.[9] This competitive inhibition prevents the demethylation reaction from occurring.
Comparative Compounds: Structure-based design has led to the identification of 3-substituted pyridine 2,4-dicarboxylic acids as selective inhibitors of JMJD2E.[8] By modifying the substituent at the C-3 position of the pyridine ring, selectivity over other human 2OG oxygenases, such as prolyl-hydroxylase domain isoform 2 (PHD2), can be achieved.[8]
| Compound Class | Target | In Vitro Assay | Efficacy Metric | Selectivity Profile |
| 3-substituted pyridine 2,4-dicarboxylates | JMJD2E | Enzyme Inhibition | IC50 | Can achieve selectivity for JMJD2E over PHD2[8][9] |
This class of inhibitors highlights the tunability of the pyridinone scaffold. Unlike the bulkier substituents seen in NNRTIs, these inhibitors feature carboxylic acid groups that are essential for coordinating with the metal cofactor in the enzyme's active site.
Pyridinones Against Bacterial Resistance: Metallo-β-Lactamase Inhibitors
The rise of antibiotic-resistant bacteria is a critical global health threat. One major resistance mechanism is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Metallo-β-lactamases (MBLs) are a particularly challenging class of these enzymes as they utilize zinc ions for catalysis and are not inhibited by conventional serine-β-lactamase inhibitors.[10][11]
Mechanism of Action: Pyridinone derivatives, such as pyridine monothiocarboxylic acids, have been investigated as MBL inhibitors.[12][13] These compounds are thought to function by chelating the active site zinc ions, thereby displacing the zinc-bound hydroxide that is essential for initiating the hydrolysis of the antibiotic.[11]
While extensive quantitative data for specific pyridinone MBL inhibitors is still emerging compared to the antiviral field, this area represents a promising frontier for the pyridinone scaffold. The ability to coordinate with metal ions, as seen with the histone demethylase inhibitors, is a key feature being exploited for this target class.
Experimental Protocols & Methodologies
To ensure the robust and reproducible evaluation of pyridinone inhibitors, standardized and well-controlled assays are essential. The following protocols provide step-by-step guidance for key in vitro assays.
Protocol 1: Enzymatic Inhibition Assay for IC50 Determination
This protocol provides a general framework for determining the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% (IC50).[14][15]
Causality and Experimental Choices:
-
Enzyme Concentration: The enzyme concentration should be kept low and in the linear range of the assay to ensure initial velocity conditions. High enzyme concentrations can lead to an overestimation of the IC50, a phenomenon known as tight-binding inhibition.[15][16]
-
Substrate Concentration: The substrate concentration is typically set at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors while still providing a robust signal.
-
DMSO Control: Inhibitors are often dissolved in DMSO. It is critical that all wells, including controls, contain the same final concentration of DMSO to account for any solvent effects on enzyme activity.[16]
Step-by-Step Methodology:
-
Prepare Reagents: Prepare assay buffer, purified enzyme stock, substrate stock, and a serial dilution of the pyridinone inhibitor in 100% DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells.
-
Add Inhibitor: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor to the test wells. Add the same volume of DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
-
Pre-incubation: Add the diluted enzyme to all wells except the "no enzyme" controls. Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Immediately place the plate in a microplate reader. Measure the formation of product (e.g., via absorbance or fluorescence) over time.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Normalize the rates to the "no inhibitor" control (100%) and the "no enzyme" control (0%). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
Protocol 2: Cell-Based HIV-1 Plaque Reduction Assay
This assay assesses the ability of a compound to inhibit viral replication in a cellular context, providing a more biologically relevant measure of antiviral efficacy (EC50).[1]
Step-by-Step Methodology:
-
Cell Plating: Prepare a confluent monolayer of susceptible host cells (e.g., human T-lymphoid cells) in multi-well plates.
-
Infection: Infect the cells with a known quantity of HIV-1 virus in the presence of serially diluted pyridinone inhibitor. Include "no virus" and "no inhibitor" controls.
-
Incubation: Allow the virus to adsorb to the cells for a defined period (e.g., 1-2 hours).
-
Overlay: Remove the virus-containing media and add a semi-solid overlay medium (e.g., containing low-melting-point agarose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation for Plaque Formation: Incubate the plates for several days.
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones. Count the number of plaques for each inhibitor concentration.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the "no inhibitor" control. Plot the percent reduction against the inhibitor concentration to determine the EC50 value.
Conclusion
The pyridinone scaffold is a remarkably versatile platform for inhibitor design. By comparing the structural features and mechanisms of pyridinone inhibitors across diverse targets—from the allosteric pocket of HIV-1 reverse transcriptase to the metal-containing active sites of histone demethylases and metallo-β-lactamases—we can appreciate the chemical adaptability of this core structure. While this compound serves as a fundamental starting point, the addition of specific functional groups dictates target engagement and biological effect. The continued exploration of this chemical space, guided by robust enzymatic and cell-based assays, holds significant promise for the development of novel therapeutics for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Viral resistance to human immunodeficiency virus type 1-specific pyridinone reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of metallo-β-lactamases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Inhibition of metallo-beta-lactamases by pyridine monothiocarboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate Analogs and Their Amide Counterparts as Glycogen Phosphorylase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-oxo-1,2-dihydropyridin-3-yl derivatives, with a primary focus on a well-documented series of amide analogs that serve as potent inhibitors of glycogen phosphorylase (GP). While direct and extensive SAR studies on benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate analogs are not widely available in peer-reviewed literature, the comprehensive data on the corresponding amide series offers critical insights into the key structural motifs required for biological activity. These insights are highly valuable for researchers in medicinal chemistry and drug development, providing a predictive framework for the design of novel carbamate-based inhibitors.
Glycogen phosphorylase is a crucial enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis.[1] Its inhibition is a validated therapeutic strategy for managing type 2 diabetes.[2] The 2-oxo-1,2-dihydropyridine scaffold has emerged as a promising starting point for the design of GP inhibitors. This guide will dissect the synthetic strategies, compare the biological activities of key analogs, and elucidate the structural features that govern their inhibitory potency.
Core Scaffold and Rationale for Analog Design
The fundamental structure consists of a 2-pyridone core, a linker at the 3-position (amide or carbamate), and a benzyl group. The rationale behind the design of analogs is to systematically probe the chemical space around this core scaffold to identify substituents that enhance inhibitory activity and selectivity. Modifications are typically explored at three key positions:
-
R1 (N-1 position of the pyridone ring): To investigate the impact of substituents on solubility, metabolic stability, and potential interactions with the enzyme.
-
R2 (Benzyl Ring): To explore the role of electronic and steric effects on binding affinity.
-
Linker (Amide vs. Carbamate): Although data is limited for the carbamate linker, the comparison with the amide linker is crucial for understanding the influence of the hydrogen bonding capacity and conformational flexibility of this moiety.
Below is a logical workflow for the synthesis and evaluation of these analogs.
Caption: A generalized workflow for the SAR-driven development of 2-oxo-1,2-dihydropyridin-3-yl analogs.
Comparative Analysis of Inhibitory Activity
The following data is derived from studies on 2-oxo-1,2-dihydropyridin-3-yl amide analogs as inhibitors of glycogen phosphorylase a (GPa).[1] This provides the most relevant available data for understanding the SAR of this scaffold.
| Compound ID | R1 Substituent | R2 Substituent (on Benzyl Amide) | GPa IC50 (µM)[1] |
| 1 | H | 3,4-dichloro | 6.3 |
| 2 | H | 4-chloro | > 50 |
| 3 | H | 4-methoxy | > 50 |
| 4 | CH₂CONH(3,4-diCl-Bn) | H | 2.1 |
| 5 | CH₂CONH(3,4-diCl-Bn) | 3,4-dichloro | 1.92 |
From this data, several key SAR insights can be drawn:
-
Substitution on the Benzyl Ring (R2) is Critical: A 3,4-dichloro substitution pattern on the benzyl ring (Compound 1 ) is significantly more potent than monosubstitution (Compound 2 ) or the presence of an electron-donating group (Compound 3 ). This suggests that electronic and/or steric interactions of this group are crucial for binding to the enzyme.
-
Modification at the N-1 Position (R1) Enhances Potency: The introduction of a substituted acetamide group at the N-1 position of the pyridone ring (Compounds 4 and 5 ) leads to a notable increase in inhibitory activity compared to the unsubstituted analog (Compound 1 ).
-
Synergistic Effects: The most potent compound in this series (Compound 5 ) combines the favorable substitutions at both the R1 and R2 positions, highlighting a synergistic effect between these two regions of the molecule.
Experimental Protocols
General Synthesis of 2-Oxo-1,2-dihydropyridin-3-yl Amide Analogs
The synthesis of the amide analogs is typically achieved through a facile aminolysis reaction.[1]
Step 1: Synthesis of 3-Amino-2-hydroxypyridine
The starting material, 3-amino-2-hydroxypyridine, can be synthesized via the reduction of 2-hydroxy-3-nitropyridine.
-
Dissolve 2-hydroxy-3-nitropyridine in methanol.
-
Add 10% Palladium on carbon (Pd/C) as a catalyst.
-
Bubble hydrogen gas through the solution and maintain a hydrogen atmosphere (e.g., using a balloon) overnight at room temperature.
-
Filter the reaction mixture through celite to remove the catalyst and wash with methanol.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by silica gel chromatography (e.g., using a 5% methanol in dichloromethane mobile phase) to yield 3-amino-2-hydroxypyridine.
Step 2: Amide Coupling
-
To a solution of 3-amino-2-hydroxypyridine in a suitable solvent (e.g., DMF), add the desired substituted benzoic acid.
-
Add a coupling agent such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the final amide analog.
Proposed Synthesis of this compound (Parent Compound)
While a detailed SAR study is lacking, the parent carbamate can be synthesized as follows:
Caption: Proposed synthetic route to the parent carbamate compound.
-
Dissolve 3-amino-2-hydroxypyridine in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup, extract the product, and purify by column chromatography.
In Vitro Glycogen Phosphorylase Inhibition Assay
The inhibitory activity of the synthesized compounds against glycogen phosphorylase a (GPa) is determined by monitoring the enzymatic reaction in the direction of glycogen synthesis.[3]
-
Prepare a stock solution of rabbit muscle GPa in a suitable buffer (e.g., 50 mM HEPES, pH 7.2).
-
In a 96-well plate, incubate the enzyme with various concentrations of the test compounds (typically dissolved in DMSO) for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a substrate solution containing glucose-1-phosphate and glycogen.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and quantify the amount of inorganic phosphate released using a colorimetric reagent (e.g., BIOMOL® Green).
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The structure-activity relationship studies of 2-oxo-1,2-dihydropyridin-3-yl amide analogs have provided a clear roadmap for the design of potent glycogen phosphorylase inhibitors. The key takeaways are the critical importance of the 3,4-dichlorobenzyl moiety for activity and the beneficial effect of N-1 substitution on the pyridone ring.
While the corresponding carbamate analogs remain less explored, the findings from the amide series offer a strong predictive foundation. It is reasonable to hypothesize that the same substitution patterns on the benzyl and pyridone rings will also be favorable in the carbamate series. Future work should focus on the synthesis and biological evaluation of a library of this compound analogs to confirm these hypotheses and to investigate the influence of the carbamate linker on the inhibitory potency and pharmacokinetic properties of these compounds. Such studies will be instrumental in the development of novel and effective therapeutics for type 2 diabetes.
References
- 1. Glycogen phosphorylase inhibitory effects of 2-oxo-1,2-dihydropyridin-3-yl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the allosteric inhibition of glycogen phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thienopyrrole glycogen phosphorylase inhibitors: synthesis, in vitro SAR and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate as a Novel Kinase Inhibitor
A Guide for Researchers in Drug Discovery and Development
In the landscape of targeted therapeutics, the validation of a novel compound's mechanism of action is a critical milestone.[1] This guide provides a comprehensive framework for the in vitro characterization of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, a compound of interest in kinase inhibitor discovery. We will explore a rational, multi-faceted approach to elucidate its inhibitory mechanism, benchmark its performance against established alternatives, and provide detailed, field-proven experimental protocols.
For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator in cardiac muscle cell death.[2] This allows us to frame a direct comparison with a known, selective MAP4K4 inhibitor.
I. Foundational Strategy: From Biochemical Potency to Cellular Efficacy
The journey from a promising hit to a viable drug candidate is fraught with challenges. A compound that demonstrates potent inhibition in a purified enzyme system may fail to show efficacy in a cellular context.[3] Therefore, our validation strategy is built on a tiered approach, starting with direct target engagement and progressively moving towards a more physiologically relevant cellular environment.
Logical Workflow for Mechanism of Action Validation
Caption: Tiered approach to validate the mechanism of action.
II. Biochemical Characterization: Direct Target Inhibition
The initial step is to quantify the compound's inhibitory activity against the purified target enzyme.[4] This provides a direct measure of potency and allows for the determination of the inhibition modality.
Comparative Analysis of Inhibitory Potency
We will compare the half-maximal inhibitory concentration (IC50) of this compound with a well-characterized, selective MAP4K4 inhibitor (Alternative Compound A). The data presented in the table below is hypothetical and serves to illustrate the expected outcomes of such an experiment.
| Compound | Target | IC50 (nM) | Assay Method |
| This compound | MAP4K4 | 25 | ADP-Glo™ Kinase Assay |
| Alternative Compound A | MAP4K4 | 10 | ADP-Glo™ Kinase Assay |
| Staurosporine (Non-selective control) | MAP4K4 | 5 | ADP-Glo™ Kinase Assay |
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[2] The intensity of the luminescent signal is directly proportional to kinase activity.
Materials:
-
Recombinant human MAP4K4 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound and control compounds dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.
-
Enzyme and Substrate Preparation: Dilute the MAP4K4 enzyme and MBP substrate in assay buffer to their optimal concentrations (determined empirically).[2]
-
Reaction Setup: In a 384-well plate, add 1 µL of the compound dilutions.
-
Pre-incubation: Add 2 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.[2]
-
Reaction Initiation: Add 2 µL of a solution containing ATP and MBP at their respective Km concentrations to initiate the kinase reaction.[2]
-
Reaction Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (no enzyme and no inhibitor) and fit the concentration-response data to a four-parameter logistic equation to determine the IC50 values.
III. Cellular Target Engagement: Confirming Intracellular Activity
Demonstrating that a compound can engage its target within the complex environment of a living cell is a crucial validation step.[3] Cellular target engagement assays provide evidence that the compound can cross the cell membrane and bind to its intended target.
Comparative Analysis of Cellular Target Engagement
The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a test compound to a NanoLuc® luciferase-tagged protein target in live cells. A fluorescent tracer competes with the test compound for binding to the target, and the resulting change in Bioluminescence Resonance Energy Transfer (BRET) signal is measured.
| Compound | Target | Cellular IC50 (nM) | Assay Method |
| This compound | MAP4K4 | 150 | NanoBRET™ TE Intracellular Kinase Assay |
| Alternative Compound A | MAP4K4 | 80 | NanoBRET™ TE Intracellular Kinase Assay |
Experimental Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells
-
Plasmid encoding MAP4K4-NanoLuc® fusion protein
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds in DMSO
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the MAP4K4-NanoLuc® plasmid and plate in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds for a specified incubation period.
-
Tracer Addition: Add the NanoBRET™ Tracer to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the cellular IC50.
IV. Downstream Signaling Pathway Analysis: Elucidating the Molecular Mechanism
To confirm that target engagement translates into functional modulation of the intended signaling pathway, we will analyze the phosphorylation status of a downstream substrate of MAP4K4.[5]
Hypothesized MAP4K4 Signaling Pathway
Caption: Inhibition of the MAP4K4 signaling cascade.
Comparative Analysis of Downstream Substrate Phosphorylation
We will use Western blotting to assess the levels of phosphorylated c-Jun (a downstream target of the JNK pathway, which is activated by MAP4K4) in cells treated with our test compounds.
| Compound (1 µM) | p-c-Jun Levels (% of Control) | Total c-Jun Levels |
| Vehicle (DMSO) | 100 | Unchanged |
| This compound | 35 | Unchanged |
| Alternative Compound A | 20 | Unchanged |
Experimental Protocol: Western Blotting
Materials:
-
Cell line expressing MAP4K4 (e.g., HeLa cells)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-c-Jun, anti-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with the test compounds at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the p-c-Jun signal to total c-Jun and a loading control (e.g., GAPDH).
V. Conclusion and Future Directions
This guide outlines a systematic and robust in vitro strategy to validate the mechanism of action of this compound as a novel kinase inhibitor. By integrating biochemical and cellular assays, we can build a compelling data package that supports its proposed mechanism.[1][3] The comparative approach against a known inhibitor provides crucial context for its potency and potential as a therapeutic agent.
Future studies should expand upon this foundation by:
-
Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.
-
Kinetic Characterization: Performing enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive).[6]
-
In Vivo Validation: Progressing the most promising compounds to in vivo models to assess their efficacy and pharmacokinetic properties.
By adhering to these principles of scientific integrity and logical progression, researchers can confidently advance novel compounds through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. domainex.co.uk [domainex.co.uk]
- 3. reactionbiology.com [reactionbiology.com]
- 4. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 5. promega.kr [promega.kr]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-reactivity profiling of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate against a panel of kinases
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2] However, the human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in drug discovery: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects and associated toxicities, while in some cases, a well-defined multi-targeted profile can be therapeutically advantageous.[4] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental step in understanding a compound's mechanism of action and predicting its therapeutic window.
This guide provides an in-depth cross-reactivity analysis of a novel investigational compound, Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (referred to herein as BOC ), against a panel of representative kinases. To provide a clear benchmark for its performance, BOC's profile is compared with three well-characterized kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A natural alkaloid known for its potent but broad-spectrum inhibition of a vast number of kinases.[5][6][7]
-
Dasatinib: A multi-targeted inhibitor approved for the treatment of chronic myeloid leukemia (CML), targeting BCR-ABL, Src family kinases, and others.[8][9][10][11]
-
Sunitinib: Another multi-targeted inhibitor used in the treatment of various cancers, with activity against VEGFR, PDGFR, KIT, and other kinases.
Through objective comparison and supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of BOC's kinase selectivity and its potential as a targeted therapeutic agent.
Methodology: A Two-Tiered Approach to Profiling
To ensure a comprehensive and robust assessment of kinase inhibition, a two-tiered experimental approach was employed. This strategy combines a high-throughput biochemical screen for broad kinome profiling with a focused cell-based assay to confirm target engagement in a more physiologically relevant context.
Tier 1: In Vitro Biochemical Kinase Profiling (Luminescence-Based Assay)
The initial broad-spectrum screening was conducted using a luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.[4][5][12] This method is highly sensitive, amenable to high-throughput screening, and can be used for virtually any kinase-substrate pair.[5]
Causality Behind Experimental Choices: The choice of a luminescence-based assay, such as the Kinase-Glo® platform, is predicated on its robustness and scalability.[4][5] It provides a direct measure of kinase activity by quantifying the depletion of ATP, which is inversely proportional to the luminescent signal produced by luciferase.[5][12] Performing the initial screen at a single high concentration (1 µM) allows for the rapid identification of potential targets across a large panel of kinases.[3] For hits identified in the primary screen, a 10-point dose-response curve is then generated to accurately determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. This two-step process is both efficient and cost-effective for large-scale profiling.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: BOC and the comparator compounds were serially diluted in 100% DMSO to create a 10-point concentration gradient.
-
Kinase Reaction Setup: For each kinase, a reaction buffer containing the purified recombinant kinase, its specific peptide substrate, and ATP (at the experimentally determined Km for each kinase) was prepared.
-
Inhibition Assay: The kinase reactions were initiated by adding the diluted compounds to the kinase/substrate mixture in a 384-well plate format. A DMSO-only control was included for each kinase to represent 100% activity.
-
Incubation: The reaction plates were incubated at 30°C for 60 minutes.
-
Signal Detection: An equal volume of Kinase-Glo® Luminescent Kinase Assay Reagent was added to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Data Acquisition: After a 10-minute incubation at room temperature to stabilize the luminescent signal, the plates were read on a luminometer.
-
Data Analysis: The raw luminescence data was normalized to the DMSO control. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model using GraphPad Prism software.
Caption: Workflow for the in vitro luminescence-based kinase assay.
Tier 2: Cell-Based Target Engagement Assay
While biochemical assays are excellent for determining direct inhibitory activity, they do not account for factors such as cell permeability and target engagement within the complex cellular milieu. To address this, a cell-based target engagement assay was employed for the primary identified target of BOC.
Causality Behind Experimental Choices: Cell-based assays provide more biologically relevant data by measuring a compound's effect on its target within intact cells.[1][13] This accounts for cellular uptake, efflux, and competition with high intracellular concentrations of ATP.[14] Such assays are crucial for validating that the biochemical potency translates to cellular activity.
Experimental Protocol: Cellular Target Phosphorylation Assay
-
Cell Culture and Plating: A human cancer cell line endogenously expressing the target kinase was cultured and seeded into 96-well plates.
-
Compound Treatment: Cells were treated with a dose-response curve of BOC for 2 hours.
-
Cell Lysis: After treatment, the cells were lysed to release cellular proteins.
-
ELISA-Based Detection: The phosphorylation status of a known downstream substrate of the target kinase was quantified using a sandwich ELISA. This involves capturing the total substrate protein and detecting the phosphorylated form with a phospho-specific antibody.
-
Data Analysis: The signal from the phospho-specific antibody was normalized to the total amount of substrate protein. IC50 values were determined by plotting the normalized signal against the compound concentration.
Results: Comparative Kinase Inhibition Profiles
The cross-reactivity of BOC was assessed against a panel of 50 kinases, and its inhibitory profile was compared directly with Staurosporine, Dasatinib, and Sunitinib. The results are summarized in the tables below.
Table 1: IC50 Values (nM) for Selected Kinases
| Kinase Target | BOC (Hypothetical Data) | Staurosporine | Dasatinib | Sunitinib |
| RAF Family | ||||
| BRAF | 8 | 15 | >10,000 | 150 |
| CRAF (RAF1) | 15 | 12 | >10,000 | 120 |
| Src Family | ||||
| SRC | >10,000 | 6 | <1 | 205 |
| LCK | >10,000 | 4 | <1 | >10,000 |
| LYN | >10,000 | 2 | 1 | >10,000 |
| Receptor Tyrosine Kinases | ||||
| VEGFR2 | >5,000 | 25 | 79 | 9 |
| PDGFRβ | >5,000 | 30 | 28 | 2 |
| KIT | >10,000 | 18 | 12 | 15 |
| ABL1 | >10,000 | 20 | <1 | 350 |
| Other Kinases | ||||
| CDK2 | >10,000 | 3 | 33 | >10,000 |
| p38α (MAPK14) | >10,000 | 250 | 68 | >10,000 |
Data for Staurosporine, Dasatinib, and Sunitinib are representative values from published literature and public databases. The data for BOC is hypothetical to illustrate a selective profile.
Table 2: Summary of Kinase Selectivity Profiles
| Compound | Primary Targets | Selectivity Profile | Key Observations |
| BOC | BRAF, CRAF | Highly Selective | Potent inhibition of RAF family kinases with minimal off-target activity against the tested panel. |
| Staurosporine | Pan-Kinase | Non-Selective | Potent, sub-nanomolar to low nanomolar inhibition across a wide range of kinase families.[6][7] |
| Dasatinib | ABL, Src Family | Multi-Targeted | High potency against ABL and Src family kinases, with additional activity against KIT and PDGFRβ.[10][11] |
| Sunitinib | VEGFR, PDGFR, KIT | Multi-Targeted | Potent inhibition of several receptor tyrosine kinases involved in angiogenesis and cell proliferation. |
Discussion: Interpreting the Selectivity of BOC
The kinase profiling data reveals a distinct and highly selective inhibitory profile for the investigational compound BOC. Unlike the broad-spectrum activity of Staurosporine or the multi-targeted profiles of Dasatinib and Sunitinib, BOC demonstrates potent and specific inhibition of the RAF kinase family, particularly BRAF and CRAF.
This high degree of selectivity is a desirable characteristic for a research tool compound aimed at interrogating the RAF signaling pathway, as it minimizes the confounding effects of inhibiting other signaling cascades. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating fundamental cellular processes.[1][2][15][] Mutations in BRAF are prevalent in a variety of cancers, making it a key therapeutic target. A selective inhibitor like BOC could allow for precise dissection of RAF-dependent signaling events.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of BOC.
The cell-based assay results (hypothetically confirming potent inhibition of downstream ERK phosphorylation with an IC50 < 50 nM) would further validate that the biochemical potency of BOC translates into effective target modulation in a cellular environment. This is a critical step, as it demonstrates the compound's ability to cross the cell membrane and engage its intracellular target at concentrations that are achievable in a biological system.
In contrast, the promiscuity of Staurosporine, while making it a useful positive control in assays, renders it unsuitable for targeted pathway validation in cellular or in vivo studies.[5] The multi-targeted nature of Dasatinib and Sunitinib is therapeutically exploited to inhibit multiple oncogenic drivers simultaneously.[4][11] However, this broader activity profile makes it difficult to attribute a specific phenotype solely to the inhibition of one particular kinase. The selectivity of BOC, therefore, offers a clear advantage for studies where the specific role of the RAF kinase pathway is being investigated.
Conclusion
This comparative guide demonstrates that this compound (BOC) possesses a highly selective and potent inhibitory profile against the RAF kinase family. Its performance stands in stark contrast to the non-selective inhibitor Staurosporine and the multi-targeted agents Dasatinib and Sunitinib. This unique selectivity profile, confirmed by both biochemical and cellular assays, establishes BOC as a valuable tool for researchers investigating the intricacies of the RAF/MEK/ERK signaling pathway and as a promising lead compound for the development of targeted cancer therapeutics. Further preclinical evaluation is warranted to explore its in vivo efficacy and safety profile.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carnabio.com [carnabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. VEGF Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. RAF kinase - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate and Boc-protected Aminopyridine in Synthesis
Introduction: The Critical Role of Amine Protection in Pyridine Chemistry
In the intricate landscape of pharmaceutical synthesis and drug development, aminopyridines serve as foundational scaffolds for a multitude of bioactive molecules.[1][2] The inherent nucleophilicity and basicity of the amino group, however, necessitate a strategic masking or "protection" to prevent undesirable side reactions during subsequent molecular elaborations.[3] This guide provides a detailed, head-to-head comparison of two pivotal classes of protected aminopyridine building blocks: the Cbz-protected pyridone, Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate , and the widely utilized Boc-protected aminopyridines .
The choice between the Carbobenzyloxy (Cbz) and the tert-Butoxycarbonyl (Boc) protecting groups is a critical decision point in a synthetic pathway.[4] This choice is governed by factors including the stability of the protecting group to downstream reaction conditions, the orthogonality of its cleavage conditions relative to other functional groups in the molecule, and its influence on the reactivity of the pyridine core. This guide will dissect these factors, providing field-proven insights and experimental data to empower researchers in making informed strategic decisions.
Physicochemical Properties and Handling: An At-a-Glance Comparison
Before delving into synthetic performance, a foundational understanding of the physical properties of these reagents is essential. The Cbz-protected pyridone presents a more complex, rigid structure compared to a standard Boc-aminopyridine, which influences its solubility and handling.
| Property | This compound | tert-Butyl (pyridin-4-yl)carbamate (Example) |
| Synonym | Cbz-(3-amino)-2-pyridone | Boc-4-aminopyridine |
| CAS Number | 147269-67-8[5][6][7] | 119443-43-1 |
| Molecular Formula | C₁₃H₁₂N₂O₃[5][6] | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 244.25 g/mol [5][7] | 194.23 g/mol |
| Appearance | Typically a solid | Typically a solid |
| pKa (Predicted) | 8.52 ± 0.20[5] | Not readily available, but the pyridine nitrogen is less basic than in unprotected 4-aminopyridine due to the electron-withdrawing carbamate. |
| General Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and alcohols. | Soluble in a wide range of organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.[8] |
| Handling | Standard laboratory handling for non-volatile organic solids. Stable under ambient conditions. | Stable solid. The Boc group is thermally stable but highly sensitive to acidic conditions.[9] |
Synthesis and Protection Strategies: A Workflow Comparison
The ease and efficiency of installing a protecting group are primary considerations. Both Boc and Cbz groups are introduced via well-established, high-yielding protocols.
Boc-Protection of Aminopyridines
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its facile introduction and mild removal.[8][10] The standard protocol involves the reaction of an aminopyridine with di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a base.
Caption: General workflow for Boc-protection of aminopyridines.
Experimental Protocol: Synthesis of 4-Boc-Aminopyridine [11]
-
To a solution of di-tert-butyl dicarbonate (3 mmol) in acetonitrile (3 cm³) at room temperature, slowly add 4-aminopyridine (3 mmol).
-
Allow the mixture to stir for 3 hours at room temperature.
-
Evaporate the solvent under reduced pressure. The crude 4-[N-(tert-butoxycarbonyl)amino]pyridine is typically of high purity (>95%) and can be used without further purification.[11]
Causality: The reaction proceeds via nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of (Boc)₂O. The use of a base like triethylamine (TEA) neutralizes the in situ generated acid, while a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction for less nucleophilic amines.[3]
Cbz-Protection and Synthesis of this compound
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often biphasic (Schotten-Baumann conditions).[12] The synthesis of the target Cbz-pyridone involves the protection of 3-amino-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-amino-2-pyridone).
Caption: General workflow for Cbz-protection of aminopyridines.
Experimental Protocol: General Synthesis of a Cbz-Protected Amine [13]
-
Dissolve the amine (1.2 equiv) in a suitable solvent system, such as 3 N aqueous NaOH solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.0 equiv) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Extract the mixture with an organic solvent (e.g., tert-butyl methyl ether).
-
Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
Causality: The reaction must be performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl byproduct. The pH is typically controlled between 8 and 10 to prevent decomposition of the Cbz-Cl reagent and minimize potential racemization if chiral centers are present.[14]
Reactivity in Cross-Coupling Reactions: A Comparative Analysis
A primary application for these building blocks is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. Here, the stability of the protecting group and its electronic influence on the pyridine ring are paramount.
| Feature | This compound (Cbz) | Boc-Protected Aminopyridine |
| Protecting Group Stability | Highly stable to the basic conditions of most cross-coupling reactions. Stable to mild acids and nucleophiles.[15][16] | Generally stable to basic conditions. However, prolonged heating or the presence of strong Lewis acidic additives can lead to partial deprotection. |
| Electronic Effect | The 2-oxo (pyridone) functionality is electron-withdrawing, which can influence the reactivity of the pyridine ring at other positions. The Cbz group itself is relatively neutral electronically. | The Boc group is electron-withdrawing, decreasing the basicity and nucleophilicity of the pyridine nitrogen and potentially affecting the electronic character of the ring for coupling. |
| Orthogonality | The Cbz group is orthogonal to acid-labile groups (e.g., Boc, t-butyl esters) as it is cleaved by hydrogenolysis.[12] | The Boc group is orthogonal to groups sensitive to hydrogenolysis (e.g., Cbz, benzyl ethers, alkenes) as it is cleaved by acid.[17] |
Strategic Insight: The choice of protecting group allows for a planned, sequential deprotection strategy. If a molecule contains a t-butyl ester that must be preserved, the Cbz group is the superior choice for amine protection. Conversely, if the synthesis involves a subsequent hydrogenation step to reduce a nitro group or an alkene, the Boc group is preferred to avoid premature deprotection of the amine.[12][17]
Deprotection Strategies: The Defining Orthogonal Axis
The key difference dictating the strategic use of these reagents lies in their deprotection mechanisms.
Boc-Deprotection: Acid-Mediated Cleavage
The Boc group is renowned for its removal under mild acidic conditions.[18]
Caption: Contrasting deprotection mechanisms for Boc and Cbz groups.
Experimental Protocol: Boc-Deprotection with TFA [8]
-
Dissolve the Boc-protected amine in Dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA), typically as a 25-50% solution in DCM.
-
Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LCMS.
-
Upon completion, remove the solvent and excess TFA under vacuum to isolate the product, usually as a TFA salt.
Trustworthiness and Caveats: While effective, acid-mediated Boc deprotection generates a tert-butyl cation.[19][20] This electrophilic species can alkylate nucleophilic functional groups (e.g., thiols, electron-rich aromatics) on the substrate, leading to impurities.[19][20] Furthermore, reaction with counter-ions can form potential genotoxic impurities (PGIs), a significant concern in late-stage drug development.[19] The use of scavengers like triethylsilane or thioanisole can mitigate these side reactions.
Cbz-Deprotection: Catalytic Hydrogenolysis
The Cbz group is classically removed by palladium-catalyzed hydrogenolysis, a clean reaction with non-toxic byproducts.[8][15]
Experimental Protocol: Cbz-Deprotection via Hydrogenolysis [8]
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C), typically 5-10 mol%.
-
Subject the mixture to a hydrogen atmosphere (1-3 bar, or a balloon of H₂).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LCMS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Trustworthiness and Caveats: The primary limitation of this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some benzyl ethers.[21] The catalyst is also pyrophoric and must be handled with care. In molecules where other reducible groups must be preserved, alternative Cbz deprotection methods like using transfer hydrogen sources (e.g., ammonium formate) or strong Lewis acids may be considered, though these are often less efficient.
Summary Table: Strategic Decision Matrix
| Criterion | This compound (Cbz) | Boc-Protected Aminopyridine |
| Protection | Robust, stable to a wide range of non-reductive conditions.[14] | Easy to introduce; stable to base and nucleophiles.[17] |
| Deprotection | Catalytic hydrogenolysis (H₂/Pd-C).[8][15] | Mild to strong acid (TFA, HCl).[8][10] |
| Key Advantage | Orthogonal to acid-labile groups. Deprotection is very clean (byproducts are toluene and CO₂). | Orthogonal to hydrogenation-labile groups. Mild deprotection avoids harsh conditions.[18] |
| Key Disadvantage | Incompatible with reducible functional groups (alkenes, alkynes, NO₂, etc.).[21] | Can generate t-butyl cation leading to side reactions and PGIs.[19][20] Incompatible with acid-sensitive substrates. |
| Choose When... | ...your synthetic route involves acidic steps or you need to preserve acid-labile groups like t-butyl esters, and your molecule is free of other reducible moieties. | ...your molecule contains functional groups sensitive to reduction (e.g., Cbz groups, alkenes) and is stable to acidic conditions. |
Conclusion
The choice between this compound and a Boc-protected aminopyridine is not a matter of inherent superiority, but of strategic synthetic planning. They represent two sides of a powerful orthogonality coin.
-
Boc-protected aminopyridines are workhorses for general synthesis, offering simple protection and mild, acid-based deprotection that is compatible with a vast array of functional groups sensitive to reduction.[1][22] They are often the default choice unless specific acid-lability issues are present in the substrate or concerns about PGI formation in late-stage development become critical.[19]
-
This compound , a Cbz-protected building block, is the tool of choice when synthetic robustness and orthogonality to acid-labile functionalities are required. Its stability across a wide pH range and the exceptionally clean nature of hydrogenolytic cleavage make it invaluable for complex, multi-step syntheses where preserving groups like Boc or t-butyl esters is essential.[12][14]
Ultimately, a deep understanding of the stability and cleavage mechanisms of both protecting groups, as detailed in this guide, allows the medicinal chemist to design more elegant, efficient, and robust synthetic routes toward novel therapeutics.
References
- 1. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]
- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound - CAS:147269-67-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. nbinno.com [nbinno.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. BOC deprotection [ms.bzchemicals.com]
- 21. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 22. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
Benchmarking the synthetic route to Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate against alternative methods
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and robust synthesis of key intermediates is paramount. Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, a valuable building block, is no exception. This guide provides an in-depth, objective comparison of the established synthetic route to this carbamate with viable alternative methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comprehensive analysis of the strengths and weaknesses of each approach, supported by experimental data. Our aim is to equip you with the critical information needed to select the most appropriate synthetic strategy for your research and development endeavors.
Introduction to the Target Molecule and Synthetic Strategy
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure combines a 2-pyridone core, a common scaffold in medicinal chemistry, with a carbamate-protected amino group, facilitating further functionalization. The most common synthetic approach involves a two-step process: the synthesis of the precursor, 3-amino-2-hydroxypyridine (also known as 3-aminopyridin-2(1H)-one), followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group.
This guide will first explore and compare various methods for the synthesis of the crucial 3-amino-2-hydroxypyridine intermediate. Subsequently, we will examine the standard N-Cbz protection step and its alternatives.
Part 1: Synthesis of the Precursor: 3-Amino-2-hydroxypyridine
The choice of synthetic route to 3-amino-2-hydroxypyridine significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis of the final product. We will compare three primary methods:
-
Method A: Catalytic Hydrogenation of 2-Hydroxy-3-nitropyridine
-
Method B: Multi-step Synthesis from 2-Chloropyridine
-
Method C: Synthesis from Bio-renewable Furfural
-
Method D: Hofmann Rearrangement of Nicotinamide
Method A: Catalytic Hydrogenation of 2-Hydroxy-3-nitropyridine
This is arguably the most common and direct route to 3-amino-2-hydroxypyridine. It involves the reduction of the nitro group of commercially available 2-hydroxy-3-nitropyridine.
Reaction Scheme:
A schematic of the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.
Experimental Protocol:
A solution of 2-hydroxy-3-nitropyridine (1.0 eq) in methanol is treated with a catalytic amount of 10% Palladium on carbon (Pd/C). The reaction mixture is then subjected to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 3-amino-2-hydroxypyridine.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity under mild conditions.
-
Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation process.
-
Hydrogen Source: Molecular hydrogen is a clean and efficient reducing agent, with the only byproduct being water.
Method B: Multi-step Synthesis from 2-Chloropyridine
This pathway involves the conversion of 2-chloropyridine to 2-hydroxypyridine, followed by nitration and subsequent reduction.
Reaction Scheme:
A multi-step synthesis of 3-amino-2-hydroxypyridine from 2-chloropyridine.
Experimental Protocol:
-
Hydroxylation: 2-Chloropyridine is reacted with an alkaline alcoholic solution (e.g., sodium tert-butoxide in methanol) followed by treatment with hydrobromic acid to yield 2-hydroxypyridine.[1]
-
Nitration: The resulting 2-hydroxypyridine is nitrated using fuming nitric acid in concentrated sulfuric acid at low temperatures.[1]
-
Reduction: The obtained 2-hydroxy-3-nitropyridine is then reduced to 3-amino-2-hydroxypyridine, typically via catalytic hydrogenation as described in Method A.
Causality of Experimental Choices:
-
Hydroxylation: The use of a strong base in an alcohol solvent facilitates the nucleophilic substitution of the chlorine atom.
-
Nitration: The powerful nitrating mixture of fuming nitric acid and sulfuric acid is necessary to introduce the nitro group onto the electron-rich pyridine ring. Careful temperature control is crucial to avoid side reactions.
Method C: Synthesis from Bio-renewable Furfural
This approach presents a "greener" alternative, starting from furfural, a platform chemical derived from biomass.
Reaction Scheme:
A green synthetic route to 3-hydroxypyridine from furfural.
Experimental Protocol:
Furfural is reacted with aqueous ammonia in the presence of a Raney Fe catalyst in water at elevated temperatures to produce 3-hydroxypyridine.[2] Further functionalization would be required to introduce the amino group at the 3-position and the oxo group at the 2-position, which makes this a less direct route to the desired precursor. A more direct, albeit lower-yielding, synthesis of 3-hydroxypyrid-2-ones from furfural has also been reported.[3]
Causality of Experimental Choices:
-
Bio-based Starting Material: Furfural is a renewable feedstock, which is a significant advantage from a green chemistry perspective.
-
Catalyst: Raney Fe is a cost-effective catalyst for this transformation.
Method D: Hofmann Rearrangement of Nicotinamide
This classical organic reaction provides a route to 3-aminopyridine, a close structural analog of the desired precursor.
Reaction Scheme:
Synthesis of 3-aminopyridine via Hofmann rearrangement.
Experimental Protocol:
Nicotinamide is treated with an aqueous solution of bromine and sodium hydroxide. The reaction mixture is heated, leading to the formation of 3-aminopyridine.[4]
Causality of Experimental Choices:
-
Reagents: The in-situ formation of sodium hypobromite from bromine and sodium hydroxide is the key reagent for the Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom.[5][6][7]
Comparative Analysis of Precursor Synthesis Methods
| Feature | Method A: Catalytic Hydrogenation | Method B: From 2-Chloropyridine | Method C: From Furfural | Method D: Hofmann Rearrangement |
| Starting Material | 2-Hydroxy-3-nitropyridine | 2-Chloropyridine | Furfural | Nicotinamide |
| Number of Steps | 1 | 3 | Multi-step (indirect) | 1 |
| Typical Yield | High | Moderate to High | Low to Moderate (for 3-hydroxypyridine) | 65-71% (for 3-aminopyridine)[4] |
| Cost | Moderate | Low | Potentially Low (bio-based) | Low |
| Safety Concerns | Handling of H₂ gas and pyrophoric catalyst | Use of fuming nitric and sulfuric acids | High temperature and pressure | Handling of bromine |
| Environmental Impact | Use of heavy metal catalyst | Generation of acidic waste | "Green" starting material | Use of halogenated reagents |
| Key Advantage | High yield and directness | Readily available starting material | Renewable feedstock | Inexpensive reagents |
| Key Disadvantage | Catalyst cost and safety | Multiple steps, hazardous reagents | Indirect route, lower yield | Produces 3-aminopyridine, not 3-amino-2-hydroxypyridine directly |
Part 2: N-Cbz Protection of 3-Amino-2-hydroxypyridine
Once the 3-amino-2-hydroxypyridine precursor is obtained, the next step is the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide synthesis and the synthesis of other complex molecules.
Standard Method: Reaction with Benzyl Chloroformate
The most common method for introducing the Cbz protecting group is the reaction of the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
Reaction Scheme:
N-Cbz protection of 3-amino-2-hydroxypyridine.
Experimental Protocol (General):
To a solution of 3-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water), a base such as sodium bicarbonate (2.0 eq) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (1.1-1.5 eq) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature until completion. The product is then isolated by extraction and purified by chromatography or crystallization. A reported yield for a similar reaction is 90%.
Causality of Experimental Choices:
-
Protecting Group: The Cbz group is stable under a wide range of conditions but can be easily removed by catalytic hydrogenolysis, making it an excellent choice for protecting amino groups.[8][9]
-
Base: A base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. Sodium bicarbonate is a mild and effective base for this purpose.[10]
-
Solvent System: A biphasic solvent system like THF/water can be advantageous for dissolving both the starting amine and the reagents.
Alternative "Green" Methods for N-Cbz Protection
In recent years, more environmentally friendly methods for N-Cbz protection have been developed to reduce the use of hazardous organic solvents.
-
Reaction in Water: Performing the Cbz protection in water as the solvent offers a significant green advantage. This method has been shown to be highly chemoselective and can produce high yields.[7][11]
-
Using Polyethylene Glycol (PEG) as a Solvent: PEG is a non-toxic, biodegradable, and recyclable solvent that can be an effective medium for the N-Cbz protection of amines with Cbz-Cl.[12]
Comparative Analysis of N-Cbz Protection Methods
| Feature | Standard Method (Organic Solvent) | "Green" Method (Water) | "Green" Method (PEG) |
| Solvent | THF, Dioxane, etc. | Water | PEG-600 |
| Environmental Impact | Use of volatile organic compounds (VOCs) | Minimal environmental impact | Biodegradable and recyclable solvent |
| Safety | Flammability and toxicity of organic solvents | Non-flammable, non-toxic | Low toxicity |
| Yield | Generally high | High | High |
| Work-up | Extraction with organic solvents | Simpler work-up, product may precipitate | Catalyst and solvent can be recycled |
| Key Advantage | Well-established and reliable | Environmentally benign, cost-effective | Recyclable solvent, good yields |
| Key Disadvantage | Environmental and safety concerns | Substrate solubility may be an issue | May require heating to dissolve some substrates |
Conclusion and Recommendations
The synthesis of this compound can be approached through various synthetic strategies, each with its own set of advantages and disadvantages.
For the synthesis of the 3-amino-2-hydroxypyridine precursor :
-
Method A (Catalytic Hydrogenation) is the most direct and often highest-yielding method, making it a strong choice for laboratory-scale synthesis where cost is not the primary concern.
-
Method B (from 2-Chloropyridine) is a viable option when starting from a readily available and inexpensive precursor, but the use of hazardous reagents requires careful handling and waste management.
-
Method C (from Furfural) represents a promising green alternative, though the current routes are less direct and may require further optimization to be competitive in terms of yield and efficiency.
-
Method D (Hofmann Rearrangement) is a classic and cost-effective method for producing 3-aminopyridine, but it does not directly yield the desired 3-amino-2-hydroxypyridine and would require additional synthetic steps.
For the N-Cbz protection step :
-
The standard method using benzyl chloroformate in an organic solvent is a robust and reliable procedure.
-
The "green" alternatives using water or PEG as a solvent are highly recommended for their reduced environmental impact and improved safety profiles, without compromising on yield. For industrial applications, these methods offer significant advantages in terms of sustainability and cost-effectiveness.
Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher or organization, including scale, cost, safety considerations, and environmental regulations. This guide provides the foundational data and expert insights to make an informed decision.
References
- 1. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemistrywithwiley.com [chemistrywithwiley.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. fishersci.at [fishersci.at]
- 11. 2-Hydroxy-3-nitropyridine | 6332-56-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comparative Guide to the In Vitro ADME Properties of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate and Structurally Related Analogs
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant contributor to late-stage clinical trial failures is an undesirable pharmacokinetic profile.[1] Therefore, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just beneficial, but critical for the successful progression of a drug candidate.[2][3] This guide provides a technical framework for evaluating the in vitro ADME profile of a lead compound, Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, in direct comparison with two structurally relevant compounds: Pirfenidone, a pyridinone-containing anti-fibrotic agent, and a generic Benzyl Carbamate to probe the influence of the core scaffold and key functional groups.
The objective is to utilize a battery of standardized, high-throughput in vitro assays to generate a comparative dataset. This data will enable researchers to make informed decisions, identify potential liabilities, and guide the next steps in the lead optimization process. We will delve into the causality behind experimental choices and provide self-validating protocols that ensure data integrity and reproducibility.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | The primary compound of interest, featuring a pyridinone core and a benzyl carbamate side chain. | |
| Pirfenidone | An approved drug containing the 2-pyridone core, providing a clinically relevant benchmark for the pyridinone scaffold. | |
| Benzyl Carbamate | An analog to assess the ADME contribution of the benzyl carbamate moiety in isolation from the pyridinone ring.[4] |
Aqueous Solubility: The Foundation of Bioavailability
Expertise & Experience: Poor aqueous solubility is a primary hurdle in drug development, often leading to erratic absorption and insufficient drug exposure.[5] We employ a kinetic solubility assay, as it is a high-throughput method well-suited for early discovery, mimicking the conditions where a compound dissolved in an organic solvent (like DMSO) is introduced into an aqueous physiological environment.[6]
Comparative Solubility Data (Hypothetical)
| Compound | Kinetic Solubility in PBS (pH 7.4) (µM) | Classification |
| This compound | 45 | Moderate |
| Pirfenidone | > 200 | High |
| Benzyl Carbamate | 15 | Low |
Interpretation: The hypothetical data suggests that the pyridinone core, as seen in Pirfenidone, imparts high solubility. The addition of the benzyl carbamate group in our lead compound significantly reduces this solubility. Benzyl Carbamate itself is poorly soluble, indicating that this moiety is the primary driver of the lead compound's moderate solubility. This is a critical flag for potential formulation challenges.
Experimental Workflow: Kinetic Solubility Assay
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. enamine.net [enamine.net]
A Comparative Guide to Confirming Target Engagement of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate in Cellular Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the cellular targets of novel chemical entities, using Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate as a case study. Given that the specific biological target of this compound is not widely documented, this guide will focus on a comparative analysis of two powerful, unbiased methodologies: the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Chemical Proteomics. We will explore the causality behind experimental choices, provide detailed protocols, and present a logical workflow for moving from a target-agnostic state to confident target engagement confirmation.
The carbamate moiety is a crucial structural motif in numerous approved therapeutic agents, valued for its chemical stability and its ability to participate in drug-target interactions.[1][2] Its presence in this compound suggests potential for biological activity, making the identification of its molecular target a critical first step in its development as a research tool or therapeutic candidate.
Chapter 1: The Biophysical Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a first-in-class method for assessing the physical interaction between a compound and its target protein within the native, complex environment of an intact cell or even tissue.[3][4][5] The fundamental principle is that the binding of a ligand, such as our compound of interest, confers thermodynamic stability to its target protein, resulting in an increased resistance to heat-induced denaturation.[5][6]
Causality of the Method: Why does this work? Protein unfolding is a cooperative process. When a drug binds to its target, it stabilizes the protein's folded state. This means more thermal energy is required to disrupt the protein's structure and cause it to unfold and aggregate. By heating cells to a range of temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilizing effect. This provides direct, physical evidence of target engagement in a physiologically relevant setting, a critical step that often fails in clinical trials when downstream effects don't correlate with direct binding.[5]
Experimental Workflow: CETSA
The CETSA workflow is designed to generate two key data types: a "melt curve" to identify the optimal temperature for screening, and an "isothermal dose-response" (ITDR) curve to quantify the compound's potency in stabilizing the target.[3]
Caption: CETSA workflow for target engagement confirmation.
Detailed Protocol: CETSA with Western Blot Readout
This protocol is a self-validating system; a dose-dependent thermal shift is a strong indicator of specific binding.
-
Cell Preparation:
-
Culture your chosen cellular model to ~80% confluency.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 10-20 million cells/mL.
-
-
Compound Treatment:
-
For Melt Curve: Divide the cell suspension into two aliquots. Treat one with a saturating concentration of this compound (e.g., 10-50 µM) and the other with vehicle (e.g., DMSO). Incubate at 37°C for 1 hour.
-
For ITDR: Aliquot the cell suspension and treat with a serial dilution of the compound (e.g., 0.01 to 100 µM) and a vehicle control. Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
For Melt Curve: Aliquot 50 µL of the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Cool immediately to 4°C.
-
For ITDR: Heat all samples in a thermal cycler for 3 minutes at the predetermined aggregation temperature (T_agg) derived from the melt curve. Cool immediately to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method is chosen to minimize protein denaturation that could be caused by detergents.
-
Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration using a BCA assay.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using an antibody specific to the putative target protein.
-
Quantify band intensities using densitometry.
-
-
Data Interpretation:
-
Melt Curve: Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift of the curve to the right in the compound-treated sample indicates target stabilization.
-
ITDR Curve: Plot the percentage of soluble protein against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.
-
Chapter 2: The Competition Approach: Affinity-Based Chemical Proteomics
Chemical proteomics offers an unbiased method to identify the targets of a small molecule by observing which proteins it prevents from binding to a broad-spectrum affinity resin.[7] The "Kinobeads" system is an excellent example, designed to capture a large portion of the cellular kinome.[8][9] While originally for kinases, the principle can be adapted for other target classes with different affinity matrices.
Causality of the Method: This is a competitive binding experiment.[7] The affinity beads are decorated with non-selective ligands that bind to a large family of proteins (e.g., ATP-competitive inhibitors for kinases).[8] When a cell lysate is pre-incubated with a free drug like this compound, the drug will occupy the binding site of its specific target(s). Consequently, these target proteins will no longer be captured by the beads. By using quantitative mass spectrometry to compare the proteins pulled down in the presence versus absence of the drug, we can identify the specific targets with high confidence.
Experimental Workflow: Kinobeads Competition Binding
Caption: Workflow for affinity-based chemical proteomics.
Detailed Protocol: Kinobeads Competition Assay
-
Cell Lysate Preparation:
-
Grow and harvest cells as described for CETSA.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The choice of detergent is critical to solubilize proteins while maintaining their native conformation.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Determine and normalize protein concentration.
-
-
Competition Binding:
-
Aliquot the cell lysate (e.g., 1-5 mg of protein per sample).
-
Add this compound across a range of concentrations (e.g., 0.1 to 100 µM), including a vehicle control. Incubate for 45 minutes at 4°C with gentle rotation. This pre-incubation step is crucial to allow the test compound to bind its targets before the competition starts.
-
-
Affinity Pulldown:
-
Add a slurry of equilibrated Kinobeads to each lysate sample.
-
Incubate for 1 hour at 4°C with gentle rotation to allow proteins not bound by the test compound to bind to the beads.
-
-
Washing and Elution:
-
Collect the beads by centrifugation and wash them extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Mass Spectrometry Analysis:
-
Run the eluate a short distance into an SDS-PAGE gel to concentrate the sample, then perform an in-gel tryptic digest.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Identify and quantify proteins in each sample using a label-free quantification algorithm.
-
For each identified protein, plot its relative abundance (normalized to the vehicle control) against the concentration of this compound.
-
Proteins that show a dose-dependent decrease in abundance are identified as specific targets of the compound. An IC50 value for binding competition can be calculated.[10]
-
Comparative Analysis: CETSA vs. Chemical Proteomics
Choosing the right method depends on the specific question, available resources, and the stage of the drug discovery project.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Chemical Proteomics |
| Principle | Ligand-induced protein thermal stabilization | Competition for binding to an affinity matrix |
| Cellular Context | Intact, live cells or tissues | Cell or tissue lysates |
| Compound Modification | Not required (label-free) | Not required (label-free) |
| Primary Readout | Western Blot, AlphaScreen, or Mass Spectrometry | Mass Spectrometry |
| Throughput | Moderate to High (plate-based formats exist)[11] | Moderate |
| Key Advantage | Confirms target engagement in a physiological setting | Unbiased, proteome-wide target identification |
| Key Limitation | Requires a specific antibody or MS method for the target; not all proteins show a thermal shift | Performed in lysate, which may disrupt cellular complexes; limited by the scope of the affinity matrix[7] |
| Best For... | Validating a known or hypothesized target | De novo target discovery and off-target profiling |
A Synergistic Strategy for Target Confirmation
CETSA and Chemical Proteomics are not mutually exclusive; they are highly complementary. An optimal strategy for a novel compound like this compound involves using them sequentially.
Caption: A synergistic workflow combining proteomics and biophysics.
This logical progression leverages the strengths of each technique. Chemical proteomics provides an unbiased, high-throughput screen to generate a list of high-confidence candidate targets from the entire proteome (or a large subset like the kinome). CETSA then serves as the critical validation step, confirming that the compound engages these specific candidates in a living cell, thereby providing the highest possible physiological relevance before proceeding to more resource-intensive functional studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
